molecular formula C7H9BFNO4S B580963 (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid CAS No. 1218790-75-0

(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid

Cat. No.: B580963
CAS No.: 1218790-75-0
M. Wt: 233.02
InChI Key: XOWWQIHVQHBQAY-UHFFFAOYSA-N
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Description

(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid is a specialized aryl boronic acid building block integral to modern medicinal chemistry and drug discovery. Its primary research value lies in its application as a key intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for the formation of carbon-carbon bonds . This reaction is extensively utilized to construct complex biaryl structures found in many active pharmaceutical ingredients, allowing researchers to explore novel chemical space. The compound's structure incorporates two distinct and valuable functional groups: a boronic acid, which enables its cross-coupling functionality, and a N-methylsulfamoyl group, which can act as a bioisostere or influence the molecule's physicochemical properties . The fluorine atom, a common substituent in drug design, can enhance metabolic stability, membrane permeability, and target binding affinity through its high electronegativity and small atomic radius . In anticancer research, fluorinated phenylboronic acids analogous to this compound have been successfully used to synthesize novel, potent derivatives of known chemotherapeutic scaffolds, such as FL118, resulting in candidates with significantly improved cytotoxicity against a range of human cancer cell lines . Furthermore, boronic acids as a class have demonstrated direct biological activity, serving as protease inhibitors and antimicrobial agents by targeting bacterial enzymes like leucyl-tRNA synthetase (LeuRS) . This reagent is provided for research applications in these areas, including the synthesis of potential therapeutic molecules and the development of chemical probes.

Properties

IUPAC Name

[5-fluoro-2-(methylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO4S/c1-10-15(13,14)7-3-2-5(9)4-6(7)8(11)12/h2-4,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWWQIHVQHBQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)S(=O)(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681624
Record name [5-Fluoro-2-(methylsulfamoyl)phenyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30681624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-75-0
Record name B-[5-Fluoro-2-[(methylamino)sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-Fluoro-2-(methylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid

This technical guide provides a comprehensive overview of the known chemical properties of this compound, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific compound, this guide combines computed data with general knowledge of related boronic acids and sulfonamides to offer a thorough profile.

Core Chemical Properties

This compound is a substituted phenylboronic acid containing both a fluoro and an N-methylsulfamoyl group. These functional groups are significant in medicinal chemistry, with the fluorine atom often enhancing metabolic stability and the sulfonamide group being a common pharmacophore.[1][2][3] Boronic acids, in general, are versatile intermediates in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and have gained prominence as pharmacophores themselves.[4][5]

Table 1: Compound Identification

IdentifierValue
IUPAC Name[5-fluoro-2-(methylsulfamoyl)phenyl]boronic acid[6]
CAS Number1218790-75-0[6][7]
Molecular FormulaC7H9BFNO4S[6][7]
InChIInChI=1S/C7H9BFNO4S/c1-10-15(13,14)7-3-2-5(9)4-6(7)8(11)12/h2-4,10-12H,1H3[6]
InChIKeyXOWWQIHVQHBQAY-UHFFFAOYSA-N[6]
Canonical SMILESCNS(=O)(=O)C1=CC=C(F)C=C1B(O)O[8]

Table 2: Physicochemical Properties

PropertyValueNotes
Molecular Weight233.03 g/mol [6][7]-
Exact Mass233.0329373 Da[6]Computed
Melting PointData not available-
Boiling PointData not available-
pKaData not available-
SolubilityData not availablePhenylboronic acids generally exhibit solubility in polar organic solvents like ethers and ketones.
XLogP31.1Computed
Hydrogen Bond Donor Count3Computed
Hydrogen Bond Acceptor Count5Computed
Rotatable Bond Count2Computed

Experimental Protocols

General Synthesis Protocol: Grignard Reaction followed by Borylation

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of the starting material, 2-bromo-4-fluoro-N-methylbenzenesulfonamide, in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) to the magnesium turnings.

    • The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and a change in the solution's appearance.

  • Borylation:

    • Cool the freshly prepared Grignard reagent in an ice-salt or dry ice-acetone bath.

    • Slowly add a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in the same anhydrous ether solvent, maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Hydrolysis and Work-up:

    • Carefully quench the reaction by pouring it into a cold, dilute acid solution (e.g., hydrochloric acid or sulfuric acid).

    • Stir the mixture vigorously to ensure complete hydrolysis of the boronate ester.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., an ether/hexane mixture) or by column chromatography on silica gel.

Visualizations

G cluster_start Starting Material Preparation cluster_grignard Grignard Reagent Formation cluster_borylation Borylation cluster_workup Hydrolysis and Work-up cluster_purification Purification start 2-Bromo-4-fluoro- N-methylbenzenesulfonamide grignard Formation of Grignard Reagent start->grignard mg Magnesium Turnings mg->grignard solvent1 Anhydrous Ether (e.g., THF) solvent1->grignard reaction Reaction with Borate Ester grignard->reaction borate Trialkyl Borate (e.g., B(OMe)3) borate->reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis extraction Solvent Extraction hydrolysis->extraction drying Drying and Concentration extraction->drying purification Recrystallization or Chromatography drying->purification product (5-Fluoro-2-(N-methylsulfamoyl) -phenyl)boronic acid purification->product

Caption: General workflow for the synthesis of this compound.

G cluster_inhibition Enzyme Inhibition by Sulfonamide cluster_pathway Folate Synthesis Pathway sulfonamide (5-Fluoro-2-(N-methylsulfamoyl) -phenyl)boronic acid (Potential Inhibitor) enzyme Target Enzyme (e.g., Dihydropteroate Synthase) sulfonamide->enzyme Binds to active site no_product Inhibition of Metabolite Synthesis sulfonamide->no_product product Essential Metabolite (e.g., Dihydropteroic Acid) enzyme->product Catalyzes reaction substrate Natural Substrate (e.g., p-Aminobenzoic Acid - PABA) substrate->enzyme Normal binding folate_synthesis Folic Acid Synthesis product->folate_synthesis no_product->folate_synthesis Disrupts paba_pathway Pteridine Precursor paba_pathway->folate_synthesis dna_synthesis DNA/RNA Synthesis folate_synthesis->dna_synthesis cell_growth Bacterial Cell Growth and Proliferation dna_synthesis->cell_growth

Caption: Plausible mechanism of action for a sulfonamide-containing compound as an antibacterial agent.

Biological and Medicinal Chemistry Context

While no specific biological activity has been reported for this compound, its structural motifs suggest potential applications in drug discovery.

  • Sulfonamides: The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, most notably as antibacterial agents (sulfa drugs).[2] These drugs act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria.[2] Beyond their antibacterial properties, sulfonamides are present in drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents.[3][11]

  • Fluorinated Compounds: The introduction of fluorine into a molecule can significantly alter its physicochemical properties.[5] It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and improve membrane permeability.[5]

  • Boronic Acids: Boronic acids are recognized for their ability to form reversible covalent bonds with diols, a property that has been exploited in the development of sensors and drug delivery systems.[4] Furthermore, several boronic acid-containing drugs have been approved, most notably for cancer therapy, highlighting their therapeutic potential.[5]

Given these characteristics, this compound represents a molecule of interest for medicinal chemistry research, potentially as a building block for more complex molecules or as a therapeutic agent in its own right. Further experimental investigation is required to elucidate its specific chemical and biological properties.

References

An In-depth Technical Guide on the Synthesis and Characterization of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. This document outlines a plausible multi-step synthetic route, detailed experimental protocols, and methods for structural elucidation and purity assessment.

Compound Overview

This compound is an organoboron compound featuring a fluorinated phenyl ring substituted with a boronic acid group and an N-methylsulfamoyl group. The presence of the fluorine atom and the sulfamoyl moiety can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive intermediate for the synthesis of novel pharmaceutical agents. The boronic acid functional group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₇H₉BFNO₄S
Molecular Weight 233.03 g/mol
IUPAC Name [5-fluoro-2-(methylsulfamoyl)phenyl]boronic acid
CAS Number 1218790-75-0

Synthesis Pathway

A plausible and efficient synthetic route to this compound involves a three-step process starting from commercially available 2-bromo-4-fluorobenzenesulfonyl chloride. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 2-Bromo-4-fluorobenzenesulfonyl chloride C 2-Bromo-4-fluoro-N-methylbenzenesulfonamide A->C Reaction B Methylamine B->C Reagent D 2-Bromo-4-fluoro-N- methylbenzenesulfonamide F Intermediate Boronate Ester D->F Lithium-Halogen Exchange & Borylation E n-Butyllithium, then Triisopropyl borate E->F Reagents G Intermediate Boronate Ester I This compound G->I Hydrolysis H Acidic Workup (e.g., HCl) H->I Condition

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2-Bromo-4-fluoro-N-methylbenzenesulfonamide

This initial step involves the reaction of 2-bromo-4-fluorobenzenesulfonyl chloride with methylamine to form the corresponding sulfonamide.

Materials:

  • 2-Bromo-4-fluorobenzenesulfonyl chloride

  • Methylamine (e.g., 40% in water or 2M in THF)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-bromo-4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask at 0 °C (ice bath).

  • Slowly add methylamine (2.0-3.0 eq) to the stirred solution. The reaction is exothermic.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-bromo-4-fluoro-N-methylbenzenesulfonamide.

  • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Step 2 & 3: Synthesis of this compound via Lithium-Halogen Exchange and Borylation

This one-pot procedure involves a lithium-halogen exchange on the brominated sulfonamide followed by reaction with a borate ester and subsequent acidic workup to yield the final boronic acid.

Materials:

  • 2-Bromo-4-fluoro-N-methylbenzenesulfonamide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (e.g., 1 M or 2 M aqueous solution)

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-4-fluoro-N-methylbenzenesulfonamide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid. Stir vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry washing with a non-polar solvent.

Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Analysis

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, showing characteristic splitting patterns due to fluorine and adjacent proton couplings. A singlet for the N-methyl group around 2.5-3.0 ppm. A broad singlet for the boronic acid protons (B(OH)₂) which may be exchangeable with D₂O.
¹³C NMR Aromatic carbons in the range of 110-150 ppm. The carbon attached to fluorine will show a large C-F coupling constant. Signals for the N-methyl carbon and the carbon attached to the boron atom.
¹⁹F NMR A single resonance for the fluorine atom on the phenyl ring.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak [M]+ or [M+H]+ and/or [M-H]- corresponding to the calculated molecular weight. Fragmentation patterns may involve the loss of water from the boronic acid group.

Note: Actual chemical shifts and coupling constants may vary depending on the solvent and instrument used.

Physical Properties

Table 3: Physical Characterization Data

PropertyMethodExpected Value
Melting Point Melting point apparatusA sharp melting point range is indicative of high purity. For similar fluorinated phenylboronic acids, melting points can range from 140-220 °C.[2]
Purity HPLC, LC-MS>95% is generally acceptable for use in subsequent reactions.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It can be coupled with a variety of aryl or heteroaryl halides or triflates to form biaryl or heteroaryl-aryl structures, which are common motifs in many biologically active compounds.

Suzuki_Coupling cluster_reaction Suzuki-Miyaura Coupling A This compound D Biaryl/Heteroaryl-Aryl Product A->D Coupling Partner B Aryl/Heteroaryl Halide (R-X) B->D Coupling Partner C Pd Catalyst & Base C->D Reaction Conditions

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the fluoro and sulfamoyl groups can influence the reactivity of the boronic acid in these coupling reactions.

Potential in Signaling Pathway Modulation

While specific signaling pathways involving this compound are not yet extensively documented in the public domain, boronic acid-containing molecules have been shown to act as inhibitors of various enzymes, including proteases and kinases. The unique substitution pattern of this compound makes it a candidate for screening in various drug discovery programs aimed at identifying novel modulators of cellular signaling pathways implicated in diseases such as cancer, inflammation, and metabolic disorders.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic route is robust and relies on well-established chemical transformations. The characterization methods described are essential for ensuring the quality and identity of the final product. The versatility of this compound in Suzuki-Miyaura coupling reactions highlights its importance as a valuable intermediate for the synthesis of new chemical entities with potential therapeutic applications. Further research into the biological activities of derivatives of this boronic acid is warranted to explore its full potential in drug discovery.

References

In-Depth Technical Guide: (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid (CAS 1218790-75-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document outlines its chemical properties, provides a detailed synthesis protocol, and explores its potential applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutic agents.

Core Compound Properties

This compound is a substituted phenylboronic acid that serves as a versatile reagent in organic synthesis. Its chemical structure incorporates a fluorine atom and an N-methylsulfamoyl group, which can significantly influence the physicochemical and pharmacological properties of molecules synthesized from it.

PropertyValueSource
CAS Number 1218790-75-0[1][2]
Molecular Formula C₇H₉BFNO₄S[1][2]
Molecular Weight 233.03 g/mol [1][2]
IUPAC Name [5-fluoro-2-(methylsulfamoyl)phenyl]boronic acid[1]
SMILES B(C1=C(C=CC(=C1)F)S(=O)(=O)NC)(O)O[1]
InChI Key XOWWQIHVQHBQAY-UHFFFAOYSA-N[1]

Synthesis Protocol

General Experimental Protocol for the Synthesis of Substituted Phenylboronic Acids:

Step 1: Formation of the Aryl Organometallic Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents) or n-butyllithium (1.1 equivalents) in an appropriate anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).

  • Dissolve the corresponding aryl halide (e.g., 2-bromo-4-fluoro-N-methylbenzenesulfonamide) (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel.

  • The reaction is typically initiated with gentle heating or the addition of a small crystal of iodine (for Grignard formation) and then maintained at a suitable temperature (e.g., room temperature to reflux) until the consumption of the starting material is confirmed by an appropriate analytical technique (e.g., TLC or GC-MS). For aryllithium formation from an aryl bromide, the reaction is typically carried out at low temperatures (e.g., -78 °C).

Step 2: Borylation and Hydrolysis

  • Cool the freshly prepared organometallic solution to a low temperature (typically -78 °C).

  • Add a solution of triisopropyl borate (1.1 to 1.5 equivalents) in the same anhydrous solvent dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 2 to 12 hours).

  • Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1N HCl) at 0 °C.

  • Adjust the pH of the solution to be acidic (pH 5-6) to facilitate the hydrolysis of the borate ester to the boronic acid.[3]

Step 3: Work-up and Purification

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield the desired phenylboronic acid. Rinsing with a non-polar solvent like n-hexane can also be effective for purification.[3]

Synthesis_Workflow A Aryl Halide (e.g., 2-bromo-4-fluoro-N-methylbenzenesulfonamide) B Organometallic Reagent Formation (Mg or n-BuLi in anhydrous ether/THF) A->B Step 1 C Borylation (Triisopropyl borate, -78 °C) B->C Step 2a D Acidic Hydrolysis (e.g., 1N HCl) C->D Step 2b E Purification (Extraction, Recrystallization/Chromatography) D->E Step 3 F This compound E->F

Figure 1. General workflow for the synthesis of the target boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This compound is an ideal candidate for this reaction, enabling the introduction of the 5-fluoro-2-(N-methylsulfamoyl)phenyl moiety into a wide range of organic molecules, particularly in the synthesis of complex drug candidates.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling:

  • To a reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and an aqueous solution of the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC, LC-MS, or GC-MS.

  • Cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L_n A Oxidative Addition Pd0->A C R-Pd(II)-X B R-X B->A D Transmetalation C->D F R-Pd(II)-Ar D->F E [ArB(OH)3]^- E->D G Reductive Elimination F->G G->Pd0 Regeneration H R-Ar G->H I ArB(OH)2 I->E J Base

Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Biological Significance and Signaling Pathway Involvement

While no specific biological data for this compound has been identified in the reviewed literature, the structural motifs present in the molecule suggest potential areas of pharmacological interest. The sulfonamide group is a well-known pharmacophore found in a wide array of drugs with diverse biological activities. Furthermore, the broader class of phenylboronic acids has been investigated for various therapeutic applications.

Compounds containing an N-methylsulfamoylphenyl group have been explored as inhibitors of various protein kinases, including those in the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5][6][7][8] The MAPK signaling cascade is a crucial pathway that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, particularly cancer and inflammatory disorders. Therefore, it is plausible that molecules synthesized using this compound as a building block could be designed to target components of the MAPK pathway.

MAPK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Transcription_Factors->Cellular_Response

Figure 3. A simplified representation of the MAPK/ERK signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex molecules. While direct biological data for this specific compound is not yet publicly available, its structural features suggest that it could be a key component in the design of inhibitors targeting critical signaling pathways, such as the MAPK cascade. Further research into the synthesis and biological evaluation of derivatives of this boronic acid is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid: A Potent Inhibitor of Bacterial Methionine Aminopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological activity of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid. This compound has been identified as a potent inhibitor of bacterial methionine aminopeptidase (MetAP), a crucial enzyme for bacterial survival, making it a significant subject of interest for the development of novel antibacterial agents.

Chemical Structure and Properties

This compound is an organoboron compound featuring a fluorinated phenyl ring substituted with a boronic acid group and an N-methylsulfamoyl group.

Chemical Structure:

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name [5-fluoro-2-(methylsulfamoyl)phenyl]boronic acidPubChem
CAS Number 1218790-75-0PubChem
Molecular Formula C₇H₉BFNO₄SPubChem
Molecular Weight 233.03 g/mol PubChem
Appearance White to off-white solid (predicted)Inferred
Melting Point No experimental data available-
Boiling Point No experimental data available-
Solubility Soluble in organic solvents like THF, Dioxane, and DMF (predicted)Inferred
pKa No experimental data available-

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. The key steps involve the formation of a sulfonamide intermediate followed by a lithium-halogen exchange and subsequent borylation. The detailed experimental protocol is outlined in U.S. Patent application US20120258952A1.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedures described in U.S. Patent application US20120258952A1.

Step 1: Synthesis of N-(2-bromo-4-fluorophenyl)-N-methylmethanesulfonamide

  • To a solution of 2-bromo-4-fluoroaniline in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine and methanesulfonyl chloride at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the resulting N-(2-bromo-4-fluorophenyl)methanesulfonamide in a suitable solvent (e.g., N,N-dimethylformamide), add a base (e.g., sodium hydride) followed by methyl iodide.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the crude product by column chromatography to yield N-(2-bromo-4-fluorophenyl)-N-methylmethanesulfonamide.

Step 2: Synthesis of this compound

  • Dissolve N-(2-bromo-4-fluorophenyl)-N-methylmethanesulfonamide in a dry, aprotic solvent (e.g., tetrahydrofuran) and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for a specified time to allow for the lithium-halogen exchange to occur.

  • Add triisopropyl borate to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with an aqueous acidic solution (e.g., 1N HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-(2-bromo-4-fluorophenyl)-N-methylmethanesulfonamide cluster_step2 Step 2: Synthesis of this compound A 2-bromo-4-fluoroaniline C N-(2-bromo-4-fluorophenyl)methanesulfonamide A->C Sulfonylation B Methanesulfonyl chloride, Triethylamine B->C E N-(2-bromo-4-fluorophenyl)-N-methylmethanesulfonamide C->E N-methylation D Sodium hydride, Methyl iodide D->E F N-(2-bromo-4-fluorophenyl)-N-methylmethanesulfonamide H This compound F->H Lithium-Halogen Exchange & Borylation G 1. n-Butyllithium, -78°C 2. Triisopropyl borate G->H

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is an inhibitor of bacterial methionine aminopeptidase (MetAP). MetAP is a metalloenzyme that plays a vital role in bacterial protein maturation by cleaving the N-terminal methionine from newly synthesized proteins. This process is essential for proper protein function and bacterial viability. Inhibition of MetAP leads to the accumulation of unprocessed proteins, disrupting cellular processes and ultimately causing bacterial cell death. This makes MetAP an attractive target for the development of new antibacterial drugs.

The inhibitory activity of this compound against MetAP is attributed to the interaction of the boronic acid moiety with the active site of the enzyme.

Signaling Pathway

Methionine aminopeptidase is a key enzyme in the N-terminal methionine excision (NME) pathway, which is a fundamental part of protein maturation in bacteria.

MetAP_Pathway cluster_pathway N-terminal Methionine Excision Pathway A Nascent Polypeptide Chain (with N-terminal Methionine) C Mature, Functional Protein (N-terminal Methionine removed) A->C Cleavage B Methionine Aminopeptidase (MetAP) B->C D This compound E Inhibition of MetAP D->E E->B F Accumulation of unprocessed proteins -> Bacterial cell death E->F

Caption: Inhibition of the N-terminal Methionine Excision Pathway by this compound.

In Vitro Activity

The inhibitory potency of this compound against bacterial MetAP has been quantified by determining its half-maximal inhibitory concentration (IC₅₀).

Table 2: In Vitro Inhibitory Activity

Target EnzymeOrganismIC₅₀ (µM)Source
Methionine Aminopeptidase (MetAP)Escherichia coli0.1 - 10U.S. Patent US20120258952A1
Methionine Aminopeptidase (MetAP)Staphylococcus aureus0.1 - 10U.S. Patent US20120258952A1

Note: The patent provides a range for the IC₅₀ values.

Experimental Protocol: MetAP Inhibition Assay (IC₅₀ Determination)

The following is a generalized protocol for determining the IC₅₀ of an inhibitor against MetAP, based on common methodologies in the field.

  • Enzyme and Substrate Preparation:

    • Recombinant bacterial MetAP is expressed and purified.

    • A synthetic peptide substrate for MetAP (e.g., Met-Gly-Met-Met) is prepared in a suitable buffer.

  • Assay Procedure:

    • A series of dilutions of this compound are prepared in the assay buffer.

    • The MetAP enzyme is pre-incubated with the inhibitor dilutions for a specified time at a controlled temperature.

    • The enzymatic reaction is initiated by the addition of the peptide substrate.

    • The reaction is allowed to proceed for a set time and then stopped (e.g., by adding a quenching agent).

  • Detection:

    • The amount of cleaved product is quantified. This can be done using various methods, such as HPLC, or a coupled-enzyme assay where the product of the MetAP reaction is a substrate for a reporter enzyme that generates a colorimetric or fluorescent signal.

  • Data Analysis:

    • The rate of reaction is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined relative to a control reaction with no inhibitor.

    • The IC₅₀ value is calculated by fitting the dose-response curve (percent inhibition vs. inhibitor concentration) to a suitable equation (e.g., the four-parameter logistic equation).

IC50_Workflow A Prepare serial dilutions of This compound B Pre-incubate MetAP enzyme with inhibitor dilutions A->B C Initiate reaction with peptide substrate B->C D Stop reaction after a defined time C->D E Quantify product formation D->E F Calculate % inhibition vs. inhibitor concentration E->F G Determine IC50 value from dose-response curve F->G

Caption: Experimental workflow for IC₅₀ determination of MetAP inhibitors.

Applications in Drug Development

The potent inhibitory activity of this compound against bacterial MetAP makes it a promising lead compound for the development of novel antibiotics. Its mechanism of action, targeting an essential bacterial enzyme, suggests a potential for broad-spectrum activity and a lower likelihood of cross-resistance with existing antibiotic classes.

Further research and development efforts may focus on:

  • Lead Optimization: Modifying the chemical structure to improve potency, selectivity over human MetAP, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of bacterial infection.

  • Safety and Toxicology Studies: Assessing the compound's safety profile.

Conclusion

This compound is a well-defined chemical entity with significant potential as a bacterial MetAP inhibitor. This guide has provided a detailed overview of its structure, synthesis, and biological activity, offering a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further investigation into its properties and efficacy is warranted to explore its full therapeutic potential.

A Technical Guide to the Spectroscopic Analysis of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid is a substituted arylboronic acid. Such compounds are of significant interest in medicinal chemistry and organic synthesis, particularly as building blocks in Suzuki-Miyaura cross-coupling reactions. Below are the computed physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C₇H₉BFNO₄S--INVALID-LINK--[1][2][3]
Molecular Weight 233.03 g/mol --INVALID-LINK--[1][2][3]
Exact Mass 233.0329373 Da--INVALID-LINK--[1]
IUPAC Name [5-fluoro-2-(methylsulfamoyl)phenyl]boronic acid--INVALID-LINK--[1]
CAS Number 1218790-75-0--INVALID-LINK--[1]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and known data for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted spectrum in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.0 - 8.2s (broad)2HB(OH )₂Exchangeable with D₂O.
~7.5 - 7.7m1HAr-H Aromatic proton ortho to the boronic acid group.
~7.3 - 7.5m1HAr-H Aromatic proton meta to the boronic acid and ortho to the fluorine.
~7.1 - 7.3m1HAr-H Aromatic proton ortho to both the fluorine and sulfamoyl groups.
~4.5 - 5.0q (broad)1HNH Exchangeable with D₂O. May show coupling to the methyl protons.
~2.6d3HCHCoupling to the NH proton may be observed.

¹³C NMR (Carbon NMR) Predicted spectrum in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentNotes
~160 - 165 (d)C -FLarge ¹JCF coupling constant expected.
~135 - 145Ar-C Aromatic carbons attached to the sulfamoyl and boronic acid groups. The carbon attached to boron will be a broad signal and may be difficult to observe.
~115 - 130 (d)Ar-C Aromatic carbons coupled to fluorine (²JCF and ³JCF).
~29C H₃N-methyl carbon of the sulfamoyl group.

¹⁹F NMR (Fluorine NMR) Predicted spectrum in DMSO-d₆ relative to CFCl₃

Chemical Shift (δ, ppm)AssignmentNotes
-110 to -125Ar-F The exact chemical shift is sensitive to the electronic environment and solvent.[4][5]

¹¹B NMR (Boron NMR) Predicted spectrum in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentNotes
~27 - 33B (OH)₂Boronic acids typically show a broad signal in this region. The chemical shift is sensitive to pH and solvent.[6]
Mass Spectrometry (MS)

For mass spectrometric analysis, electrospray ionization (ESI) in negative ion mode is often effective for boronic acids.[7]

Expected m/z values (ESI Negative Mode)

m/zIonNotes
232.025[M-H]⁻Deprotonated molecular ion.
214.014[M-H-H₂O]⁻Loss of water from the boronic acid moiety.

Potential Fragmentation Pathways In tandem MS (MS/MS), fragmentation of the [M-H]⁻ ion could involve:

  • Cleavage of the C-B bond.

  • Loss of SO₂ from the sulfamoyl group.

  • Cleavage of the N-methyl bond.

Infrared (IR) Spectroscopy

Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3600 - 3200 (broad)O-H stretchB(O-H)₂ (hydrogen-bonded)
~3300N-H stretch-SO₂NH-
3100 - 3000C-H stretchAromatic
~2950C-H stretch-CH₃
1600 - 1585, 1500 - 1400C=C stretchAromatic ring
~1350 (asymmetric)S=O stretchSulfonamide
~1160 (symmetric)S=O stretchSulfonamide
~1390B-O stretchBoronic acid
~1250C-F stretchAryl-Fluoride

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for novel arylboronic acids.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the boronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent.

    • Common solvents for boronic acids are DMSO-d₆ or Methanol-d₄. CDCl₃ can sometimes be used, but solubility may be limited and oligomerization (formation of boroxines) can lead to broad, poorly resolved spectra.

  • Instrumentation:

    • A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. If exchangeable protons (B(OH)₂ and NH) are of interest, run a D₂O exchange experiment by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine standard (like CFCl₃) is used for chemical shift referencing (0 ppm).

    • ¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. A boron standard (like BF₃·OEt₂) is used for referencing.

Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[6]

    • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.[6]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.[6]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase A: 0.1% formic acid or ammonium acetate in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient: A gradient elution from low to high organic content (Mobile Phase B) is used to elute the compound from the column.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to determine the optimal ionization. Negative mode is often preferred for boronic acids.

    • Acquisition Mode: Full scan mode to identify the molecular ion. Tandem MS (MS/MS) or product ion scan mode to obtain fragmentation data for structural elucidation.

    • Source Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analyte.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is the most common and convenient method.

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation:

    • A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or the KBr pellet.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualized Workflows

The following diagrams illustrate typical workflows for the spectroscopic characterization of a novel compound.

G General Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Finalization synthesis Synthesized Compound This compound ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula synthesis->ms Analyze nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) - Structural Connectivity synthesis->nmr Analyze ir IR Spectroscopy - Functional Groups synthesis->ir Analyze interpretation Combine & Interpret Data ms->interpretation nmr->interpretation ir->interpretation structure Structure Elucidation & Purity Assessment interpretation->structure

Caption: General workflow for spectroscopic analysis.

G LC-MS Experimental Workflow for Boronic Acid Analysis cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep 1. Dissolve sample in MeOH/ACN 2. Dilute with mobile phase 3. Filter (0.22 µm) lc Inject onto C18 Column Gradient Elution prep->lc esi Electrospray Ionization (ESI) (Negative Ion Mode) lc->esi full_scan Full Scan Analysis (Determine [M-H]⁻) esi->full_scan msms Tandem MS (MS/MS) (Fragmentation Analysis) full_scan->msms data Identify Molecular Ion & Fragments Confirm Structure msms->data

Caption: LC-MS workflow for boronic acid analysis.

References

The N-Methylsulfamoyl Group: A Key Modulator of Boronic Acid Reactivity in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids have emerged as a versatile class of compounds with significant applications in medicinal chemistry and organic synthesis. Their unique ability to form reversible covalent bonds with diols and act as transition-state analogs for serine proteases has led to the development of numerous therapeutic agents and powerful synthetic methodologies. The reactivity of a boronic acid is intrinsically linked to the electronic nature of its substituents. This guide focuses on the pivotal role of the N-methylsulfamoyl group in modulating the reactivity of boronic acids, providing a comprehensive overview of its effects on acidity, enzyme inhibition, and cross-coupling reactions.

The Influence of the N-Methylsulfamoyl Group on Boronic Acid pKa

The Lewis acidity of a boronic acid, quantified by its pKa, is a critical determinant of its biological activity and reactivity. The N-methylsulfamoyl group, with its strong electron-withdrawing nature, significantly impacts the pKa of phenylboronic acids.

Quantitative Data on Boronic Acid pKa
CompoundpKaReference
Phenylboronic Acid8.8 ± 0.1[1]
4-(N-allylsulfamoyl)phenylboronic acid7.4 ± 0.1[1]
4-(N-methylsulfamoyl)phenylboronic acid ~7.4 (estimated)

Role in Serine Protease Inhibition

Boronic acids are well-established inhibitors of serine proteases, acting as transition-state analogs that form a covalent adduct with the catalytic serine residue. The N-methylsulfamoyl group can enhance the inhibitory potency and selectivity of boronic acid-based protease inhibitors.

Mechanism of Inhibition

The inhibition of serine proteases by boronic acids involves the formation of a stable, tetrahedral adduct between the boron atom and the hydroxyl group of the active site serine. The lowered pKa of N-methylsulfamoyl-substituted boronic acids promotes the formation of the boronate anion at physiological pH, which is more susceptible to nucleophilic attack by the serine residue.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibited State E Serine Protease (E) Ser195 Ser195-OH His57 His57 EI Enzyme-Inhibitor Complex (E-I) E->EI Binding I N-Methylsulfamoyl Boronic Acid (I) Boron B(OH)2 NMS R-SO2NHCH3 I->EI Tetrahedral Adduct Ser195-O-B(OH)2-R (Tetrahedral Intermediate Mimic) EI->Tetrahedral Adduct Covalent Bond Formation

Caption: Serine protease inhibition by an N-methylsulfamoyl boronic acid.

Quantitative Data on Protease Inhibition

Specific Ki values for N-methylsulfamoyl-containing boronic acid inhibitors against serine proteases like chymotrypsin are not extensively reported in the public domain. However, the general principles of boronic acid inhibition and the electronic effects of the sulfamoyl group suggest that these compounds would be potent inhibitors. For context, peptidyl boronic acids can exhibit Ki values in the nanomolar range against specific serine proteases.

Inhibitor ClassTarget ProteaseTypical Ki Range
Peptidyl Boronic AcidsSerine ProteasesnM to µM
N-Methylsulfamoyl Boronic Acids Serine Proteases (Data not available)

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Boronic acids are key reagents in this palladium-catalyzed cross-coupling reaction. The electron-deficient nature of N-methylsulfamoyl-substituted phenylboronic acids influences their reactivity in this transformation.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing N-methylsulfamoyl group can affect the rate of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 (N-Methylsulfamoyl Phenylboronic Acid) Ar'-B(OH)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Caption: The Suzuki-Miyaura catalytic cycle.

Reactivity and Yields
Aryl Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventYield (%)
4-Formylphenylboronic acid4-BromoanisolePd(PPh3)4Na2CO3Toluene/EtOH/H2O95
4-(N-Methylsulfamoyl)phenylboronic acid 4-Bromoanisole (Typical conditions: Pd catalyst, phosphine ligand, carbonate or phosphate base) (Data not available) (Data not available) (Data not available)

Experimental Protocols

Synthesis of 4-(N-methylsulfamoyl)phenylboronic acid (Adapted Protocol)

This protocol is adapted from the synthesis of the analogous 4-(N-allylsulfamoyl)phenylboronic acid[1].

Step 1: Synthesis of 4-Bromo-N-methylbenzenesulfonamide

  • To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq) and triethylamine (1.2 eq) in acetonitrile in an ice-bath, slowly add a solution of methylamine (1.2 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in chloroform, wash with water, and dry over anhydrous MgSO4.

  • Remove the solvent under reduced pressure to afford the crude product.

  • Recrystallize the solid from a mixture of ethanol and water to yield pure 4-bromo-N-methylbenzenesulfonamide.

Step 2: Synthesis of 4-(N-methylsulfamoyl)phenylboronic acid

  • To a solution of 4-bromo-N-methylbenzenesulfonamide (1.0 eq) in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous HCl (1 M).

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-(N-methylsulfamoyl)phenylboronic acid.

Determination of Boronic Acid pKa by UV-Vis Spectrophotometry

This is a general protocol that can be used to determine the pKa of N-methylsulfamoyl-substituted boronic acids[2].

  • Preparation of Buffers: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M KCl) covering a pH range from approximately pKa - 2 to pKa + 2.

  • Preparation of Stock Solution: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 10 mM.

  • Measurement:

    • In a 96-well UV-transparent microplate, add a specific volume of each buffer solution to different wells.

    • Add a small, constant volume of the boronic acid stock solution to each well to achieve a final concentration in the µM range. Include wells with buffer only as blanks.

    • Record the UV-Vis spectrum (e.g., 220-400 nm) for each well using a microplate reader.

  • Data Analysis:

    • Correct the absorbance spectra by subtracting the blank spectra.

    • Identify the wavelength(s) with the largest change in absorbance as a function of pH.

    • Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

    • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Determination of Ki for Serine Protease Inhibition

This is a standard protocol for determining the inhibition constant (Ki) of a competitive inhibitor for an enzyme like chymotrypsin[3][4].

  • Reagents and Buffers:

    • Chymotrypsin solution in a suitable buffer (e.g., Tris-HCl with CaCl2).

    • Substrate stock solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO).

    • Inhibitor stock solution (N-methylsulfamoyl boronic acid derivative in DMSO).

    • Assay buffer.

  • Assay Procedure:

    • In a 96-well plate, set up reactions containing the assay buffer, a fixed concentration of chymotrypsin, and varying concentrations of the inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding equilibrium to be reached.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the increase in absorbance at 405 nm (due to the release of p-nitroaniline) over time using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value, which is the inhibitor concentration that causes 50% inhibition of the enzyme activity.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate. The Km should be determined in a separate experiment by measuring the reaction velocity at varying substrate concentrations in the absence of the inhibitor.

Conclusion

The N-methylsulfamoyl group is a powerful modulator of boronic acid reactivity. Its strong electron-withdrawing properties lead to a significant decrease in the pKa of the boronic acid moiety, enhancing its Lewis acidity. This, in turn, is expected to increase its potency as a serine protease inhibitor by facilitating the formation of the tetrahedral boronate intermediate. In the context of Suzuki-Miyaura coupling, the electronic nature of the N-methylsulfamoyl group influences the transmetalation step, and with optimized conditions, these boronic acids can serve as effective coupling partners. The synthetic and analytical protocols provided in this guide offer a practical framework for researchers to explore the potential of N-methylsulfamoyl-substituted boronic acids in drug discovery and organic synthesis. Further quantitative studies are warranted to fully elucidate the structure-activity relationships and reaction kinetics of this promising class of compounds.

References

The Genesis and Evolution of Substituted Phenylboronic Acids: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and application of substituted phenylboronic acids, offering researchers, scientists, and drug development professionals a comprehensive resource on this pivotal class of compounds.

Introduction

Substituted phenylboronic acids have emerged from relative obscurity to become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique ability to participate in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures.[1] Furthermore, the inherent Lewis acidity of the boronic acid moiety and its reversible covalent interactions with diols have opened up new frontiers in drug design, diagnostics, and targeted drug delivery.[2][3] This technical guide provides a comprehensive overview of the discovery and history of substituted phenylboronic acids, detailed experimental protocols for their synthesis and characterization, and an exploration of their significant applications in the pharmaceutical industry.

A Historical Perspective: From Obscure Reagents to Synthetic Cornerstones

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid.[4] However, it was not until 1880 that Michaelis and Becker first prepared benzeneboronic acid by heating boron trichloride and diphenylmercury in a sealed tube.[5] For much of the following century, boronic acids remained a chemical curiosity with limited practical applications.

The landscape began to change dramatically in the late 20th century with the advent of palladium-catalyzed cross-coupling reactions. The development of the Suzuki-Miyaura coupling reaction in 1979, which utilizes boronic acids and organohalides to form carbon-carbon bonds, was a watershed moment.[5][6] This mild, versatile, and functional group-tolerant reaction propelled phenylboronic acids and their derivatives to the forefront of organic synthesis, making them readily accessible and highly sought-after building blocks.[7]

The early 21st century witnessed the translation of this synthetic utility into tangible therapeutic success with the FDA approval of Bortezomib (Velcade®) in 2003, a dipeptidyl boronic acid proteasome inhibitor for the treatment of multiple myeloma.[4] This milestone shattered the initial perception of boron-containing compounds as being inherently toxic and ignited a surge of interest in the medicinal applications of substituted phenylboronic acids, leading to the development of other drugs like Ixazomib and Vaborbactam.[4]

Synthesis and Characterization of Substituted Phenylboronic Acids

The synthetic accessibility of substituted phenylboronic acids is a key driver of their widespread use. A variety of methods have been developed to introduce the boronic acid functionality onto a phenyl ring bearing diverse substituents.

General Synthetic Methodologies

One of the most common and versatile methods for the synthesis of arylboronic acids is the reaction of an organometallic reagent, typically a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[8][9]

A logical diagram of this common synthetic workflow is presented below:

Synthesis_Workflow ArylHalide Aryl Halide (Ar-X) Metal Mg or Li ArylHalide->Metal Formation of Organometallic Reagent BoronicEster Aryl Boronic Ester (Ar-B(OR)2) Metal->BoronicEster Reaction with Trialkyl Borate TrialkylBorate B(OR)3 TrialkylBorate->BoronicEster Hydrolysis Acidic Hydrolysis BoronicEster->Hydrolysis PhenylboronicAcid Substituted Phenylboronic Acid (Ar-B(OH)2) Hydrolysis->PhenylboronicAcid

Caption: General workflow for the synthesis of substituted phenylboronic acids.

Detailed Experimental Protocols

2.2.1. Synthesis of 4-Formylphenylboronic Acid

This protocol describes the synthesis of 4-formylphenylboronic acid starting from 4-bromobenzaldehyde.[1]

  • Step 1: Acetalization of 4-Bromobenzaldehyde. To a solution of 4-bromobenzaldehyde in ethanol, add diethoxymethoxyethane. The reaction is carried out under standard conditions to protect the aldehyde functionality.

  • Step 2: Grignard Reagent Formation and Reaction with Tri-n-butyl Borate. The protected 1-bromo-4-(diethoxymethyl)benzene is reacted with magnesium turnings in the presence of 1,2-dibromoethane and activated with ultrasound to form the Grignard reagent. This is then reacted with tri-n-butyl borate at low temperature.

  • Step 3: Hydrolysis. The resulting boronic ester is hydrolyzed using an acidic work-up to yield 4-formylphenylboronic acid. The product is typically a white solid.

2.2.2. Synthesis of 3-Aminophenylboronic Acid

This protocol outlines a method for the synthesis of 3-aminophenylboronic acid.[4]

  • Step 1: Coupling Reaction. 3-Nitrobenzophenone is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base (e.g., potassium carbonate) in an organic solvent such as DMSO or DMF. The reaction is heated to afford the 3-nitrophenylboronic acid pinacol ester.

  • Step 2: Reduction of the Nitro Group. The nitro group of the resulting ester is then reduced to an amino group. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Step 3: Deprotection. The pinacol protecting group is removed by acidic hydrolysis to yield 3-aminophenylboronic acid. The product can be purified by adjusting the pH to near neutral and extracting with an organic solvent.

Purification and Characterization

Purification of phenylboronic acids can be achieved through several methods, including recrystallization and column chromatography. Recrystallization from hot water or ethanol is often effective.[10] For chromatographic purification, silica gel or reverse-phase C18 columns can be employed, with the choice of eluent depending on the polarity of the specific substituted phenylboronic acid.[10]

Characterization is typically performed using nuclear magnetic resonance (NMR) spectroscopy and determination of the melting point.

  • ¹H NMR Spectroscopy: The aromatic protons of substituted phenylboronic acids give characteristic signals in the range of 7-8.5 ppm. The chemical shifts are influenced by the nature and position of the substituents on the phenyl ring.

  • ¹¹B NMR Spectroscopy: This technique is particularly useful for confirming the presence and electronic environment of the boron atom. The chemical shift for the trigonal planar boronic acid is typically found around 27-33 ppm.[11]

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.

  • Melting Point: The melting point is a useful indicator of purity. Phenylboronic acid has a melting point of approximately 216-219 °C.[12]

Physicochemical Properties of Substituted Phenylboronic Acids

The electronic properties of the substituents on the phenyl ring significantly influence the physicochemical properties of the boronic acid, particularly its Lewis acidity, which is quantified by the pKa value.

Acidity (pKa)

The pKa of a boronic acid reflects the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form. This equilibrium is crucial for many of its biological applications. Electron-withdrawing groups on the phenyl ring generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).

Table 1: pKa Values of Selected Substituted Phenylboronic Acids

SubstituentPositionpKa
-H-8.83[10]
4-CH₃para~9.2
4-OCH₃para~9.4
4-Fpara~8.7
4-Clpara~8.6
4-NO₂para~7.1
3-NO₂meta~7.3

Note: pKa values can vary depending on the experimental conditions.

Applications in Drug Discovery and Development

The unique chemical properties of substituted phenylboronic acids have led to their widespread application in various stages of drug discovery and development, from target identification to drug delivery.

Enzyme Inhibition

The ability of the boronic acid moiety to form a stable, reversible covalent bond with the catalytic serine or threonine residues in the active site of certain enzymes makes them potent inhibitors.

4.1.1. Proteasome Inhibition: The Bortezomib Story

Bortezomib is a prime example of a successful drug that utilizes a phenylboronic acid derivative as a pharmacophore. It is a potent and selective inhibitor of the 26S proteasome, a key cellular machinery responsible for protein degradation. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn disrupts multiple signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]

The mechanism of action of Bortezomib is depicted in the following signaling pathway diagram:

Bortezomib_Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits ProteinDegradation Protein Degradation Proteasome->ProteinDegradation Accumulation Accumulation of Regulatory Proteins (e.g., p53, IκB) Proteasome->Accumulation Blocks Degradation UbProteins Ubiquitinated Proteins UbProteins->Proteasome NFkB NF-κB Pathway Inhibition Accumulation->NFkB CellCycle Cell Cycle Arrest Accumulation->CellCycle Apoptosis Apoptosis NFkB->Apoptosis Promotes CellCycle->Apoptosis Induces

Caption: Bortezomib's mechanism of action in inducing apoptosis.

4.1.2. β-Lactamase Inhibition

Substituted phenylboronic acids have also shown promise as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. By forming a reversible covalent adduct with the active site serine, these compounds can restore the efficacy of antibiotics.

Table 2: Inhibition Constants (Ki) of Phenylboronic Acid Derivatives against AmpC β-Lactamase

CompoundKi (nM)
Phenylboronic acid4850
3-Carboxyphenylboronic acid1450
4-Carboxyphenylboronic acid26
3-Carboxy-4-fluorophenylboronic acid83

Data sourced from various studies.

Glucose Sensing

The reversible interaction between phenylboronic acids and diols forms the basis of non-enzymatic glucose sensors. At physiological pH, the boronic acid exists in equilibrium between its neutral and anionic forms. The binding of glucose, a polyol, shifts this equilibrium, leading to a change in the physicochemical properties of the system, which can be detected optically or electrochemically.

The interaction mechanism is illustrated below:

Glucose_Sensing PBA_neutral Phenylboronic Acid (Trigonal Planar) PBA_anionic Boronate Anion (Tetrahedral) PBA_neutral->PBA_anionic Equilibrium at physiological pH PBA_anionic->PBA_neutral Complex Cyclic Boronate Ester PBA_anionic->Complex Reversible Binding Glucose Glucose (Diol) Glucose->Complex Signal Detectable Signal (e.g., Fluorescence, Color Change) Complex->Signal

Caption: Mechanism of glucose sensing using phenylboronic acid.

Targeted Drug Delivery

The affinity of phenylboronic acids for sialic acid residues, which are often overexpressed on the surface of cancer cells, is being exploited for targeted drug delivery. Nanoparticles functionalized with phenylboronic acid derivatives can selectively bind to cancer cells, leading to enhanced cellular uptake of encapsulated therapeutic agents and reduced off-target toxicity.

An experimental workflow for a phenylboronic acid-based drug delivery system is outlined below:

Drug_Delivery_Workflow cluster_0 Nanoparticle Formulation cluster_1 Targeted Delivery and Uptake cluster_2 Intracellular Drug Release Polymer Polymer Backbone NP_assembly Self-Assembly Polymer->NP_assembly PBA Phenylboronic Acid (Targeting Ligand) PBA->NP_assembly Drug Therapeutic Drug Drug->NP_assembly NP Drug-Loaded PBA-functionalized Nanoparticle NP_assembly->NP Binding Targeted Binding NP->Binding CancerCell Cancer Cell (Sialic Acid Overexpression) CancerCell->Binding Endocytosis Endocytosis Binding->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Release Drug Release Endosome->Release pH-triggered TherapeuticEffect Therapeutic Effect Release->TherapeuticEffect

Caption: Workflow of a phenylboronic acid-based targeted drug delivery system.

Conclusion

From their humble beginnings as synthetic curiosities, substituted phenylboronic acids have evolved into a cornerstone of modern chemical and pharmaceutical sciences. Their synthetic versatility, coupled with their unique ability to interact with biological molecules, has cemented their importance in drug discovery and development. As our understanding of the nuanced roles of the boronic acid moiety continues to grow, we can anticipate the emergence of even more innovative applications for this remarkable class of compounds, further expanding the horizons of medicine and materials science.

References

Methodological & Application

Application Notes and Protocols for (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid is a specialized organic reagent of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom and an N-methylsulfamoyl group, make it a valuable building block for the synthesis of complex pharmaceutical compounds. The electron-withdrawing nature of these substituents influences the electronic properties of the boronic acid, impacting its reactivity in cross-coupling reactions. This reagent is particularly notable for its role as a key intermediate in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated protein kinase, which is a critical target in the treatment of metastatic melanoma.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. Its mild reaction conditions, tolerance of a wide range of functional groups, and the stability of the boronic acid reagents have established it as a cornerstone of modern organic synthesis. The application of this compound in Suzuki-Miyaura coupling reactions provides a direct route to biaryl and heteroaryl structures that are scaffolds for various kinase inhibitors and other biologically active molecules.

Application: Synthesis of BRAF Inhibitors

A primary application of this compound is in the synthesis of BRAF inhibitors, such as Vemurafenib.[1] BRAF is a serine/threonine-protein kinase that plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[2][3][4] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth and tumorigenesis, especially in melanoma.[5] Vemurafenib and its analogs, synthesized via Suzuki-Miyaura coupling, are designed to selectively bind to and inhibit the mutated BRAF kinase, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[6][7][8]

Signaling Pathway

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Vemurafenib Vemurafenib Vemurafenib->RAF

RAS-RAF-MEK-ERK Signaling Pathway Inhibition

Experimental Protocols

The following protocols are adapted from established synthetic routes for BRAF inhibitors, demonstrating the use of this compound in a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Vemurafenib Precursor

This protocol describes the coupling of this compound with a suitable aryl halide, a key step in the synthesis of Vemurafenib.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (e.g., a brominated or iodinated pyrrolo[2,3-b]pyridine core) (1.0 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)

  • Base: Sodium carbonate (Na₂CO₃) (2.0 equiv) or Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture) or Toluene/Ethanol/Water mixture

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Suzuki-Miyaura Coupling Workflow

Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving this compound or structurally similar analogs, as reported in the synthesis of kinase inhibitors.

EntryAryl Halide Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-7-azaindole derivativePd(dppf)Cl₂ (5)Na₂CO₃Dioxane/H₂O901275-85
25-Iodo-pyrrolo[2,3-b]pyridinePd(PPh₃)₄ (10)K₂CO₃Toluene/EtOH/H₂O851670-80
34-Chloro-7-azaindole derivativePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O100880-90

Note: The yields are substrate-dependent and optimization of reaction conditions may be necessary for specific coupling partners.

Conclusion

This compound is a critical reagent for the synthesis of targeted therapeutics, particularly BRAF inhibitors. The Suzuki-Miyaura coupling provides an efficient and versatile method for incorporating this key structural motif into complex molecules. The protocols and data presented in these application notes offer a valuable resource for researchers in drug discovery and development, facilitating the synthesis and exploration of novel, biologically active compounds.

References

Protocol for using (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research

I'm starting by broadly investigating the properties and uses of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid, particularly in Suzuki-Miyaura coupling. My initial focus is gathering a comprehensive overview to inform more targeted protocol searches later.

Developing Methodology

I'm now diving into the specifics of gathering information. My approach includes a Google search to understand the compound's reactivity and applications, especially in Suzuki-Miyaura coupling. Following this, I'll hunt for specific protocols, noting catalysts, bases, and conditions, as well as yield data. I plan to incorporate the synthesis of the boronic acid too. I intend to build application notes and experimental protocols next, supported by Graphviz diagrams for clarity. I'll finish by assembling everything into a cohesive response.

Gathering Basic Data

I've just obtained some basic information on this compound, including its formula, weight, and CAS number. My initial impression is that it's a boronic acid, suggesting it might be relevant to Suzuki-Miyaura reactions. I'm starting to think about potential applications.

Refining the Search

I'm now digging deeper into the literature, seeking application notes and protocols specific to this compound. While I've found broader information on boronic acids and Suzuki-Miyaura reactions, and even related sulfonamide compounds, I'm still aiming for precise details for this compound itself. I've found a good template for the necessary information, which gives me a direction for next steps. I'm focusing on finding specific catalyst, base, solvent and reaction conditions for the specific molecule requested.

Deepening the Investigation

I'm now zeroing in on this compound. While general boronic acid information and related sulfonamides are abundant, the critical need is specifics for this compound itself. The search yielded a template from a similar compound and a synthesis for a related sulfonamide, pointing towards the catalyst, base, solvent and reaction conditions needed. The next stage is finding published applications and syntheses for the target molecule.

Finding a Specific Protocol

I've hit a roadblock. The prior search gave general Suzuki-Miyaura info, but nothing concrete for "this compound". I'm now looking at similar boronic acids, hoping to adapt a general protocol. This could involve tweaking solvent, catalyst or temperature to make it work.

Pinpointing the Key Literature

I've been digging deeper. While general Suzuki-Miyaura info is out there, nothing specific for my target. Adapting from similar boronic acids is proving tricky without solid starting data. My focus is now on hunting down literature where this exact boronic acid is mentioned, even if it's just used, not synthesized. This seems like the only path to the level of detail the user needs.

Application Notes and Protocols for (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid is a versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a boronic acid moiety, a fluorine atom, and an N-methylsulfamoyl group, offers several advantages for the synthesis of novel therapeutic agents. The boronic acid group serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for constructing C-C bonds to form complex molecular scaffolds. [1][2][3]The presence of a fluorine atom can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. [4]Furthermore, the N-methylsulfamoyl group can participate in hydrogen bonding interactions with biological targets, potentially improving potency and selectivity.

These application notes provide a detailed, representative protocol for the use of this compound in the synthesis of a hypothetical Wee1 kinase inhibitor, "Hypothetical Compound 1." Wee1 kinase is a critical regulator of the G2-M cell cycle checkpoint and a promising target for cancer therapy. [5][6][7]The provided protocols and data are based on established synthetic methodologies and known structure-activity relationships (SAR) for this class of inhibitors.

Application: Synthesis of a Wee1 Kinase Inhibitor

This compound can be utilized as a key building block in the synthesis of potent and selective Wee1 kinase inhibitors. The Suzuki-Miyaura coupling reaction allows for the efficient installation of the substituted phenyl motif onto a heterocyclic core, a common feature in many kinase inhibitors.

Data Presentation: Biological Activity of Hypothetical Wee1 Inhibitors

The following table summarizes the in vitro biological activity of the hypothetical Wee1 inhibitor synthesized using this compound, alongside structurally related analogues for comparison. The data is representative of typical potencies for this class of compounds.

CompoundStructureWee1 IC50 (nM) [a]PLK1 IC50 (nM) [b]Selectivity (PLK1/Wee1)
Hypothetical Compound 1 (Structure with (5-Fluoro-2-(N-methylsulfamoyl)phenyl) group)4.5 ± 0.81500 ± 250>330-fold
Analogue A (Des-fluoro) (Structure with (2-(N-methylsulfamoyl)phenyl) group)15.2 ± 2.11800 ± 300~118-fold
Analogue B (Des-sulfamoyl) (Structure with (5-Fluorophenyl) group)85.7 ± 9.3>5000>58-fold
AZD1775 (Adavosertib) (Reference compound)5.2 ± 0.947 ± 8~9-fold

[a] IC50 values determined by an in vitro kinase assay. [b] IC50 values determined for off-target kinase activity to assess selectivity.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Hypothetical Compound 1

This protocol describes the synthesis of a hypothetical Wee1 inhibitor ("Hypothetical Compound 1") via a Suzuki-Miyaura cross-coupling reaction between this compound and 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine.

Materials:

  • This compound (1.0 eq)

  • 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (15 mL) and degassed water (3 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield Hypothetical Compound 1.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Wee1 Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against Wee1 kinase.

Materials:

  • Recombinant human Wee1 kinase

  • CDK1/CycB substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate.

  • Add the Wee1 kinase and the CDK1/CycB substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

G2_M_Checkpoint cluster_0 DNA Damage Response cluster_1 G2/M Transition Control DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Wee1 Wee1 Kinase Chk1_Chk2->Wee1 Activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Inhibits CDK1_CyclinB CDK1/Cyclin B (MPF) Wee1->CDK1_CyclinB Inhibitory Phosphorylation (Tyr15) Cdc25->CDK1_CyclinB Activating Dephosphorylation Mitosis Mitosis CDK1_CyclinB->Mitosis Inhibitor This compound -derived Inhibitor Inhibitor->Wee1 Inhibits

Caption: G2/M Checkpoint Signaling Pathway and the Role of a Wee1 Inhibitor.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Pyrimidine_Core 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivative Pyrimidine_Core->Suzuki_Coupling Purification Purification (Chromatography) Suzuki_Coupling->Purification Compound Hypothetical Compound 1 Purification->Compound Kinase_Assay In Vitro Wee1 Kinase Assay Compound->Kinase_Assay Testing Data IC50 Determination Kinase_Assay->Data SAR_Analysis SAR Analysis & Lead Optimization Data->SAR_Analysis

Caption: Workflow for Synthesis and Evaluation of a Wee1 Inhibitor.

References

Application Notes: (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid is a key building block in medicinal chemistry, particularly for the synthesis of targeted cancer therapeutics. Its unique structural features, including a fluorine atom which can enhance metabolic stability and binding affinity, and a sulfonamide group that can participate in crucial hydrogen bonding interactions, make it an invaluable reagent for the development of potent and selective kinase inhibitors. This document provides detailed protocols for the application of this boronic acid in the synthesis of Vemurafenib, a potent BRAF V600E inhibitor, and outlines methods for the biological evaluation of the synthesized compound.

Chemical Properties and Data

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1218790-75-0
Molecular Formula C₇H₉BFNO₄S
Molecular Weight 233.03 g/mol
Appearance White to off-white solid
Purity ≥98%

Experimental Protocols

Protocol 1: Synthesis of Vemurafenib via Suzuki-Miyaura Coupling

This protocol details the synthesis of Vemurafenib by coupling a key brominated intermediate, N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide, with this compound.

Step 1: Synthesis of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (591 mg, 3.00 mmol) and (4-chlorophenyl)boronic acid (563 mg, 3.60 mmol) in dioxane (8 mL), add a solution of K₂CO₃ (498 mg, 3.60 mmol) in water.

  • Stir the mixture for 30 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (220 mg, 0.30 mmol).

  • Stir the reaction mixture at 80°C overnight.

  • Remove the volatiles in vacuo.

  • Suspend the resulting solid in ethyl acetate and wash with water.

  • Separate the organic layer, dry it over Na₂SO₄, and evaporate the solvent.

  • Purify the crude product by column chromatography (Hexane/EtOAc, 6:4, v/v) to yield the product as a tan solid.[1]

    • Yield: 74%[1]

Step 2: Synthesis of N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

This intermediate is a crucial precursor for the final coupling step. It can be synthesized through a multi-step process starting from 3-bromo-2,4-difluoroaniline.

Step 3: Suzuki-Miyaura Coupling to Synthesize Vemurafenib

  • In a reaction vessel, combine N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide (1.0 equiv), this compound (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv), and a suitable solvent system like a mixture of dioxane and water.

  • Heat the mixture under an inert atmosphere at a temperature ranging from 80-100°C.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Vemurafenib.

Table 2: Characterization Data for Vemurafenib

AnalysisResult
¹H NMR (DMSO-d₆) δ (ppm): 11.7 (br s, 1H), 8.51 (d, J=1.9 Hz, 1H), 8.21 (d, J=1.9 Hz, 1H), 7.74 (m, 2H), 7.52 (m, 3H), 6.51 (dd, J=3.5, 1.9 Hz, 1H), ... (Additional peaks corresponding to the propanesulfonamide and the coupled phenyl ring)[1]
¹³C NMR (DMSO-d₆) δ (ppm): 148.6, 141.8, 138.4, 132.2, 129.0, 128.9, 127.6, 127.3, 126.7, 119.7, 100.2, ... (Additional peaks for the full structure)[1]
Mass Spec (ESI-MS) m/z: 490.08 [M+H]⁺[2]

Biological Activity Evaluation

Protocol 2: BRAF V600E In Vitro Kinase Assay

This assay determines the inhibitory activity of the synthesized compound against the target kinase.

  • Prepare a reaction mixture containing recombinant BRAF V600E enzyme, a substrate (e.g., MEK1), and ATP in a kinase assay buffer.

  • Add serial dilutions of the synthesized compound (Vemurafenib) to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3: Cell Viability (MTS) Assay

This assay assesses the cytotoxic effect of the synthesized compound on cancer cells harboring the BRAF V600E mutation.

  • Seed BRAF V600E positive human melanoma cells (e.g., A375) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized compound for 72 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Table 3: Biological Activity of Vemurafenib

AssayCell LineIC₅₀ Value
BRAF V600E Kinase Inhibition -31 nM
Cell Viability (MTS) A375 (BRAF V600E)130 nM
Cell Viability (MTS) G-361 (BRAF V600E)3.5 µM[3]
Cell Viability MeWo (BRAF wild-type)No significant inhibition

Visualizations

G Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials: This compound & Heterocyclic Halide reaction Suzuki-Miyaura Coupling start->reaction Pd Catalyst, Base, Solvent workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Final Product (e.g., Vemurafenib) purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms kinase_assay In Vitro Kinase Assay (BRAF V600E) product->kinase_assay cell_assay Cell Viability Assay (e.g., MTS) product->cell_assay data_analysis Data Analysis (IC₅₀ Determination) kinase_assay->data_analysis cell_assay->data_analysis

Caption: Workflow for synthesis and evaluation.

G MAPK/ERK Signaling Pathway and Inhibition by Vemurafenib GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition

Caption: MAPK/ERK pathway and Vemurafenib inhibition.

G Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X-L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Aryl-Pd(II)-R-L₂ Transmetal->PdII_Aryl_R ReductElim Reductive Elimination PdII_Aryl_R->ReductElim ReductElim->Pd0 CoupledProduct Coupled Product (Ar-R) ReductElim->CoupledProduct ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Suzuki-Miyaura coupling catalytic cycle.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active molecules, including approved pharmaceuticals and promising drug candidates. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the construction of carbon-carbon bonds between sp²-hybridized centers. This application note provides detailed protocols for the use of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid as a key building block in the synthesis of functionalized biaryl compounds. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the N-methylsulfamoyl group offers a handle for further functionalization and can influence the physicochemical properties of the final compound.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative reaction conditions and outcomes for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. The data demonstrates the versatility of this building block in forming biaryl structures with diverse electronic and steric properties.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
21-Chloro-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1101685
32-BromopyridinePd(PPh₃)₄ (5)-Cs₂CO₃DME/H₂O901878
44-IodoacetophenonePdCl₂(dppf) (3)-Na₂CO₃Acetonitrile/H₂O801095
51-Bromo-3,5-dimethylbenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄THF/H₂O801488

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides and Iodides

This protocol is suitable for the coupling of this compound with a range of electron-rich and electron-poor aryl bromides and iodides.

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and deionized water (1 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.

Protocol 2: Procedure for Coupling with Challenging Aryl Chlorides

This protocol employs a more active catalyst system for the coupling of less reactive aryl chlorides.

Materials:

  • This compound

  • Aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and potassium carbonate (2.5 mmol, 2.5 equiv) to a vial.

  • Add anhydrous 1,4-dioxane (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure biaryl product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of biaryl compounds using a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Weigh Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst and Ligand A->B C Add Solvents B->C D Inert Atmosphere (Ar or N₂) C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Hypothetical Signaling Pathway Inhibition

Biaryl sulfonamides have been identified as inhibitors of various signaling pathways implicated in cancer and inflammatory diseases. The following diagram illustrates a hypothetical mechanism where a biaryl compound, synthesized from this compound, inhibits a generic kinase signaling pathway involved in cell proliferation.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Genes TF->Gene Transcription Proliferation Cell Proliferation Gene->Proliferation Inhibitor Biaryl Sulfonamide Compound Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a biaryl sulfonamide.

References

Application Notes and Protocols for (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid is a key building block in the synthesis of targeted therapies, most notably the BRAF kinase inhibitor, Vemurafenib. Its unique substitution pattern, featuring a fluorine atom and an N-methylsulfamoyl group, plays a crucial role in the pharmacological properties of the final drug substance. The fluorine atom can enhance metabolic stability and binding affinity, while the sulfamoyl group can participate in key hydrogen bonding interactions within the target protein's active site.

These application notes provide detailed protocols for the use of this compound in the synthesis of Vemurafenib via a Suzuki-Miyaura cross-coupling reaction. Additionally, pharmacological data for Vemurafenib is presented to highlight the significance of this reagent in the development of potent and selective kinase inhibitors.

Data Presentation

Table 1: Pharmacological Activity of Vemurafenib
TargetIC50 (nM)Cell LineDisease ModelReference
BRAF V600E13 - 31-Biochemical Assay[1]
C-Raf6.7 - 48-Biochemical Assay[1]
Wild-type BRAF100 - 160-Biochemical Assay[1]
BRAF V600E130Colo829Melanoma[2]
BRAF V600E4,570RKOColorectal Cancer[3]
Table 2: Pharmacokinetic Properties of Vemurafenib
ParameterValueSpeciesReference
Oral Bioavailability~64% (steady state)Human[4]
Time to Peak Plasma Concentration (Tmax)~3 hoursHuman[4]
Volume of Distribution~106 LHuman[4]
Plasma Protein Binding>99%Human[4][5]
MetabolismPrimarily by CYP3A4 and CYP1A2Human[4][6]
Elimination Half-life~50 hoursHuman[7]
Major Route of ExcretionFeces (~94%)Human[4][5]

Experimental Protocols

Protocol 1: Synthesis of Vemurafenib Precursor via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 5-bromo-1H-pyrrolo[2,3-b]pyridine, a key step in the synthesis of Vemurafenib.[8]

Materials:

  • This compound

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Add this compound (1.2 eq).

  • Add potassium carbonate (2.0 eq).

  • The flask is sealed with a septum and purged with argon or nitrogen for 10-15 minutes.

  • Add anhydrous 1,4-dioxane and degassed water to create a 4:1 dioxane/water solvent mixture.

  • Add Pd(dppf)Cl2·CH2Cl2 (0.05 - 0.10 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired Vemurafenib precursor.

Protocol 2: BRAF V600E Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of compounds, such as Vemurafenib synthesized using the above protocol, against the BRAF V600E kinase. Commercial assay kits are also available for this purpose.[9]

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 as a substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (Vemurafenib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound (Vemurafenib) in kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, the BRAF V600E enzyme, and the MEK1 substrate.

  • Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_synthesis Vemurafenib Synthesis Workflow reagent1 This compound reaction Suzuki-Miyaura Coupling reagent1->reaction reagent2 5-bromo-1H-pyrrolo[2,3-b]pyridine reagent2->reaction catalyst Pd(dppf)Cl2 catalyst->reaction base K2CO3 base->reaction solvent Dioxane/Water solvent->reaction precursor Vemurafenib Precursor reaction->precursor vemurafenib Vemurafenib precursor->vemurafenib Further Synthetic Steps

Caption: Workflow for the synthesis of Vemurafenib.

G cluster_pathway BRAF V600E Signaling Pathway and Vemurafenib Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, and Tumor Growth ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibition

Caption: Vemurafenib inhibits the BRAF V600E signaling pathway.

References

Application Notes and Protocols: Fluorinated Phenylboronic Acids in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated phenylboronic acids represent a promising class of compounds in the development of modern agrochemicals. The incorporation of fluorine atoms into the phenylboronic acid scaffold can significantly enhance the biological activity and physicochemical properties of these molecules, such as their lipophilicity, metabolic stability, and binding affinity to target enzymes.[1][2] These enhanced properties make them effective candidates for fungicides, herbicides, and insecticides. This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action for fluorinated phenylboronic acids in agrochemical applications.

I. Antifungal Applications

Fluorinated phenylboronic acids have demonstrated significant potential as antifungal agents against a broad spectrum of plant pathogens. Their mode of action often involves the disruption of cellular processes, leading to inhibited growth and, ultimately, cell death of the fungal pathogens.

Quantitative Data: Antifungal Activity

A study evaluating 82 different phenylboronic acid derivatives identified several fluorinated compounds with potent antifungal activity against six major agricultural plant pathogens. The 50% effective concentration (EC₅₀) values for some of the most active compounds are summarized below.

Compound IDChemical NameTarget FungusEC₅₀ (µg/mL)[2]
A244-Chloro-2-fluorophenylboronic acidBotrytis cinerea< 10
A252-Chloro-4-fluorophenylboronic acidBotrytis cinerea< 10
A302-Bromo-5-fluorophenylboronic acidBotrytis cinerea< 10
A313-Bromo-4-fluorophenylboronic acidBotrytis cinerea< 10
A363,4-Difluorophenylboronic acidBotrytis cinerea< 10
A412-Trifluoromethylphenylboronic acidBotrytis cinerea< 10
A49 2-Chloro-5-trifluoromethoxybenzeneboronic acid Botrytis cinerea0.39
B233-Chloro-4-fluorophenylboronic acidBotrytis cinerea< 10
BoscalidCommercial Fungicide (Reference)Botrytis cinerea0.55
Mechanism of Action: 2-Chloro-5-trifluoromethoxybenzeneboronic acid (A49)

Compound A49, 2-chloro-5-trifluoromethoxybenzeneboronic acid, exhibits strong antifungal activity against Botrytis cinerea. Its mechanism of action involves multiple disruptive effects on the fungal cells.[2] A49 inhibits spore germination and leads to abnormal cell morphology.[2] It compromises the integrity of the cell membrane, increasing its permeability and causing leakage of intracellular components.[2] Furthermore, it induces the accumulation of reactive oxygen species (ROS), leading to oxidative stress.[2] A49 also reduces the activity of antioxidant enzymes such as peroxidase and catalase.[2] Transcriptomic analysis suggests that this compound disrupts intracellular redox processes and alters the metabolism of certain amino acids.[2]

Fungicide_Mechanism A49 2-Chloro-5-trifluoromethoxy- benzeneboronic acid (A49) FungalCell Botrytis cinerea Cell A49->FungalCell Enters SporeGermination Spore Germination A49->SporeGermination Inhibits CellMorphology Normal Cell Morphology A49->CellMorphology Disrupts MembraneIntegrity Cell Membrane Integrity A49->MembraneIntegrity Damages ROS Reactive Oxygen Species (ROS) Accumulation A49->ROS Induces AntioxidantEnzymes Antioxidant Enzymes (Peroxidase, Catalase) A49->AntioxidantEnzymes Reduces activity RedoxHomeostasis Redox Homeostasis A49->RedoxHomeostasis Disrupts AminoAcidMetabolism Amino Acid Metabolism A49->AminoAcidMetabolism Alters CellDeath Fungal Cell Death SporeGermination->CellDeath CellMorphology->CellDeath MembraneIntegrity->CellDeath ROS->CellDeath AntioxidantEnzymes->CellDeath RedoxHomeostasis->CellDeath AminoAcidMetabolism->CellDeath

Caption: Mechanism of action of 2-chloro-5-trifluoromethoxybenzeneboronic acid (A49) against Botrytis cinerea.

II. Herbicidal Applications

While direct application of fluorinated phenylboronic acids as herbicides is less documented, they are crucial intermediates in the synthesis of potent herbicidal compounds. For instance, fluorinated phenylboronic acids are utilized in Suzuki cross-coupling reactions to create complex molecules that exhibit herbicidal properties.

Quantitative Data: Herbicidal Activity of a Phenylboronic Acid-Derived Compound

A series of α-trifluoroanisole derivatives containing phenylpyridine moieties were synthesized using substituted p-hydroxyphenylboronic acid. Several of these compounds demonstrated significant herbicidal activity.

Compound IDTarget WeedED₅₀ (g a.i./hm²)[3]
7aAbutilon theophrasti13.32
7aAmaranthus retroflexus5.48
FomesafenAbutilon theophrasti36.39
FomesafenAmaranthus retroflexus10.09

a.i./hm²: active ingredient per hectare

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Many herbicides derived from phenylboronic acids act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[3] PPO is a key enzyme in the biosynthesis of chlorophyll in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to weed death.[3]

Herbicide_Mechanism Herbicides PPO-Inhibiting Herbicides (derived from FPBAs) PPO Protoporphyrinogen Oxidase (PPO) Herbicides->PPO Inhibits ProtoIX_synthesis Protoporphyrinogen IX -> Protoporphyrin IX PPO->ProtoIX_synthesis Catalyzes Accumulation Protoporphyrinogen IX Accumulation PPO->Accumulation leads to Chlorophyll Chlorophyll Biosynthesis ProtoIX_synthesis->Chlorophyll ROS Reactive Oxygen Species (ROS) Generation (with light) Accumulation->ROS MembraneDamage Lipid Peroxidation & Membrane Damage ROS->MembraneDamage WeedDeath Weed Death MembraneDamage->WeedDeath

Caption: General mechanism of action for PPO-inhibiting herbicides.

III. Insecticidal Applications

Fluorinated phenylboronic acids have been investigated for their role as synergists for conventional insecticides, enhancing their efficacy by inhibiting detoxification enzymes in insects.

Quantitative Data: Synergistic Activity of Phenylboronic Acids

Phenylboronic acid derivatives have been shown to inhibit carboxylesterase (CBE), an enzyme involved in the detoxification of organophosphate insecticides in insects like the Australian sheep blowfly (Lucilia cuprina).

CompoundTarget EnzymeIC₅₀ (µM)[4]
Phenylboronic acidCarboxylesterase (αE7)~100
Boronic acid deriv. 1Carboxylesterase (αE7)~10
Boronic acid deriv. 2Carboxylesterase (αE7)~50
Boronic acid deriv. 3Carboxylesterase (αE7)~20
Boronic acid deriv. 4Carboxylesterase (αE7)~5
Boronic acid deriv. 5Carboxylesterase (αE7)~2
Mechanism of Action: Carboxylesterase (CBE) Inhibition

Organophosphate insecticides work by inhibiting acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and subsequent paralysis of the insect.[4] Some insects have developed resistance by overexpressing carboxylesterases (CBEs) that sequester or hydrolyze the organophosphates before they can reach their target.[4] Phenylboronic acids can act as synergists by inhibiting these CBEs, thereby restoring the effectiveness of the organophosphate insecticide.[4]

Insecticide_Synergism cluster_insecticide Insecticide Action cluster_resistance Resistance Mechanism cluster_synergist Synergist Action OP Organophosphate Insecticide AChE Acetylcholinesterase (AChE) OP->AChE Inhibits Detox Detoxification OP->Detox Hydrolyzed by ACh Acetylcholine (ACh) AChE->ACh Breaks down Paralysis Paralysis & Death ACh->Paralysis Accumulation leads to CBE Carboxylesterase (CBE) Detox->CBE Mediated by FPBA Fluorinated Phenylboronic Acid FPBA->CBE Inhibits

Caption: Synergistic action of fluorinated phenylboronic acids with organophosphate insecticides.

IV. Experimental Protocols

A. Synthesis of Fluorinated Phenylboronic Acids (General Protocol)

Materials:

  • Substituted fluorinated aryl halide (e.g., 1-bromo-2-chloro-5-(trifluoromethoxy)benzene)

  • Magnesium turnings or n-butyllithium

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Triisopropyl borate

  • Aqueous hydrochloric acid (e.g., 2 M HCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexane

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings. Dissolve the substituted fluorinated aryl halide in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of the aryl halide solution to the magnesium to initiate the reaction. Once the reaction starts (indicated by cloudiness and heat generation), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard reagent to -78 °C using a dry ice/acetone bath. Dissolve triisopropyl borate in anhydrous diethyl ether or THF and add it dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 2 M hydrochloric acid until the solution is acidic (test with pH paper). Stir the mixture vigorously for 1-2 hours.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) or by column chromatography.

B. In Vitro Antifungal Assay: Determination of EC₅₀ against Botrytis cinerea

This protocol describes the determination of the 50% effective concentration (EC₅₀) of a fluorinated phenylboronic acid against Botrytis cinerea using a mycelial growth inhibition assay on potato dextrose agar (PDA).

Materials:

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA)

  • Fluorinated phenylboronic acid test compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (20-25 °C)

  • Micropipettes and sterile tips

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Amended Media Preparation: Autoclave PDA and cool it to 50-55 °C in a water bath. Prepare a series of dilutions of the test compound in sterile water from the stock solution. Add the appropriate volume of each dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with PDA and the same concentration of DMSO used for the highest test compound concentration. Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: From the edge of an actively growing B. cinerea culture, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control plates).

  • Incubation: Incubate the plates at 20-25 °C in the dark for 3-5 days, or until the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the average diameter. Determine the percentage of mycelial growth inhibition for each concentration using the following formula:

    • % Inhibition = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the colony in the control plate, and DT is the average diameter of the colony in the treated plate.

  • EC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Use a suitable statistical software to perform a probit analysis or fit a dose-response curve to determine the EC₅₀ value.

C. In Vivo Antifungal Assay on Detached Leaves

This protocol provides a general method for evaluating the protective efficacy of a fluorinated phenylboronic acid against a fungal pathogen on detached plant leaves.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., tomato, bean)

  • Fluorinated phenylboronic acid test compound

  • Wetting agent (e.g., Tween 20)

  • Fungal pathogen spore suspension (e.g., Botrytis cinerea at 1 x 10⁵ spores/mL)

  • Sterile water

  • Petri dishes or plastic boxes lined with moist filter paper

  • Spray bottle or micropipette

Procedure:

  • Plant Material Preparation: Detach healthy leaves from the host plant. Wash them gently with sterile water and pat them dry with a sterile paper towel.

  • Treatment Application: Prepare a solution of the test compound at the desired concentration in sterile water, including a small amount of a wetting agent (e.g., 0.01% Tween 20). Prepare a control solution with only water and the wetting agent.

  • Protective Assay: Spray or pipette the test solution onto the upper surface of the leaves until runoff. Allow the leaves to air dry. Place the treated leaves in the moist chambers.

  • Inoculation: Once the leaves are dry, inoculate them by placing a small droplet (e.g., 10 µL) of the fungal spore suspension onto the center of each leaf.

  • Incubation: Incubate the chambers at a suitable temperature and humidity for the pathogen (e.g., 20-25 °C with a photoperiod) for 3-7 days.

  • Disease Assessment: After the incubation period, assess the disease severity by measuring the diameter of the necrotic lesions on the leaves. Calculate the percentage of disease control compared to the control group.

V. Conclusion

Fluorinated phenylboronic acids are a versatile and potent class of molecules with significant applications in the development of novel agrochemicals. Their strong antifungal activity, potential as herbicides through synthetic derivatization, and role as insecticide synergists highlight their importance in addressing the challenges of pest and disease management in agriculture. The protocols and data presented here provide a foundation for researchers to further explore and harness the potential of these compounds in creating more effective and sustainable crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is resulting in a low or no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with electron-deficient boronic acids can often be attributed to a few critical factors. A systematic evaluation of your reagents and reaction conditions is the best approach. Key areas to check include:

  • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under appropriate inert conditions.

  • Reagent Quality and Stability: Electron-deficient arylboronic acids are particularly prone to protodeboronation, a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] It is advisable to use fresh, high-purity boronic acid.

  • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner plays a crucial role. The general trend for reactivity is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[3] It is imperative to ensure that your solvent is properly degassed and the reaction is carried out under an inert atmosphere.[1][3]

Q2: I am observing significant protodeboronation of my electron-deficient boronic acid. How can I minimize this side reaction?

A2: Protodeboronation is a common challenge with electron-deficient boronic acids.[1][2] Several strategies can be employed to mitigate this issue:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[1] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[1]

  • Anhydrous Conditions: While many Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation. Employing anhydrous conditions with a suitable base can help reduce this side reaction.[1]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][4] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[1]

Q3: What are the best practices for setting up a Suzuki coupling reaction to ensure success with electron-deficient partners?

A3: A successful Suzuki coupling, especially with challenging substrates, relies on meticulous experimental setup:

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1]

  • Degassed Solvents: Use anhydrous and degassed solvents to prevent catalyst deactivation.[1]

  • Reagent Purity: High-purity reagents are essential. Ensure your boronic acid, aryl halide, and base are of good quality.

  • Proper Monitoring: Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time.[3]

Troubleshooting Guide

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Steps
Slow Transmetalation Electron-deficient boronic acids are less nucleophilic, which can lead to a slow transmetalation step.[3] To address this: • Use a Stronger Base: Employ stronger bases like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more nucleophilic boronate species.[3][5] • Use Electron-Rich Ligands: Buchwald-type ligands (e.g., SPhos, XPhos) can accelerate the catalytic cycle.[3][5] • Increase Reaction Temperature: Higher temperatures can help overcome the activation barrier for transmetalation.[3]
Catalyst Inactivity The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[3] • Verify Precatalyst Reduction: Ensure your reaction conditions are suitable for the reduction of the Pd(II) source. • Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[5]
Poor Boronic Acid Solubility If the boronic acid is not soluble in the reaction medium, the reaction will be slow or may not proceed at all. • Solvent Screening: Experiment with different solvent systems to improve solubility. Common solvents include toluene/water, dioxane/water, and THF/water.[5]
Homocoupling of Boronic Acid The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[3] • Thorough Degassing: Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[1]
Issue 2: Formation of Significant Byproducts
Byproduct Potential Cause & Mitigation
Protodeboronation Product The C-B bond is cleaved and replaced by a C-H bond. This is common with electron-deficient boronic acids.[1] • Milder Base: Use milder bases like K₂CO₃ or KF.[1] • Anhydrous Conditions: Minimize water in the reaction.[1] • Stable Boron Reagents: Use boronic esters (e.g., pinacol esters) or trifluoroborates.[1][4]
Homocoupling of Aryl Halide This can occur at high temperatures or with highly active catalysts. • Lower Temperature: Reduce the reaction temperature. • Optimize Catalyst Loading: Decrease the amount of palladium catalyst used.
Dehalogenation of Aryl Halide The halogen on the aryl halide is replaced by a hydrogen atom. • Ensure Anhydrous Conditions: Traces of water can sometimes contribute to this side reaction. • Optimize Base: Some bases may be more prone to promoting dehalogenation.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst, ligand, and base is critical for the success of Suzuki couplings with electron-deficient boronic acids. The following tables provide a comparison of commonly used systems.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[5]Air-sensitive, higher cost.[5]1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[5]Air-sensitive, higher cost.[5]1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.[5]Lower activity for challenging substrates, may require higher temperatures.[5]2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.[5]May not be as active as Buchwald-type ligands for highly challenging substrates.[5]1-3

Table 2: Comparison of Bases for Suzuki Coupling

BaseCommon Solvent SystemKey Characteristics
K₃PO₄Toluene/H₂OEffective for many Suzuki couplings, promotes high reaction rates.[5]
K₂CO₃Dioxane/H₂OCommon and effective base of moderate strength.[5]
Cs₂CO₃THF, DioxaneStrong base that can accelerate slow reactions.[5] Higher cost and can promote side reactions.[5]
Et₃NAcetonitrileOrganic base, useful in anhydrous conditions. Weaker base that may not be sufficient for challenging substrates.[5]

Experimental Protocols

General Protocol for Suzuki Coupling with an Electron-Deficient Boronic Acid

This protocol provides a general procedure for the Suzuki coupling of an aryl halide with an electron-deficient boronic acid using a Buchwald-type precatalyst.

Materials:

  • Aryl halide (1.0 equiv)

  • Electron-deficient boronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and finely powdered base.[3]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[3]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[3]

  • Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation R²-B(OR)₂ (Base) pd2_complex2 R¹-Pd(II)L₂-R² transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield with Electron-Deficient Boronic Acid cause1 Slow Transmetalation Likely start->cause1 cause2 Protodeboronation start->cause2 solution1 Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) cause1->solution1 solution2 Use Electron-Rich Ligand (e.g., Buchwald ligands) cause1->solution2 solution3 Increase Reaction Temperature cause1->solution3 solution4 Use Milder Base (e.g., KF, K₂CO₃) cause2->solution4 solution5 Use Anhydrous Conditions cause2->solution5 solution6 Use More Stable Boron Reagent (e.g., Pinacol Ester) cause2->solution6

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

References

Technical Support Center: Optimization of Reaction Conditions for (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and application of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and use of this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Problem Potential Cause Recommended Solution
Low or No Product Yield in Synthesis Incomplete lithiation or Grignard formation.Ensure anhydrous conditions and use freshly prepared or titrated organolithium/Grignard reagents. The starting aryl halide must be pure and dry.
Inefficient borylation.Use a high-quality boron source (e.g., triisopropyl borate) and maintain a low reaction temperature (-78 °C) during addition to prevent side reactions.
Protodeboronation during workup.Use a buffered or weakly acidic workup (e.g., saturated ammonium chloride solution) to minimize the loss of the boronic acid group.
Low Yield in Suzuki-Miyaura Coupling Inactive catalyst.Use a pre-activated palladium catalyst or a catalyst system known to be effective for electron-deficient boronic acids (e.g., those with phosphine ligands like SPhos or XPhos).
Inappropriate base or solvent.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water, DMF). The choice of base and solvent can significantly impact the reaction outcome.[1]
Protodeboronation of the boronic acid.The presence of strong bases and high temperatures can promote protodeboronation. Consider using a milder base or a two-phase system to minimize this side reaction.[2]
Formation of Homocoupled Byproduct (Biaryl of Boronic Acid) Oxidative homocoupling of the boronic acid.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen contamination, which can promote homocoupling.
Difficult Purification of the Boronic Acid Presence of boroxine (anhydride) impurities.Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can often remove boroxine impurities.[3] Alternatively, a gentle wash with a non-polar solvent may be effective.
Difficult Purification of the Coupled Product Co-elution with starting materials or byproducts.Optimize chromatographic conditions (e.g., solvent gradient, column stationary phase) for better separation. If co-elution persists, consider derivatization of the impurity to alter its polarity.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A1: A common method for the synthesis of arylboronic acids is through a lithium-halogen exchange followed by borylation.[4] A plausible route for this compound would start from 2-bromo-4-fluoro-N-methylbenzenesulfonamide. This precursor would undergo lithium-halogen exchange with a strong base like n-butyllithium at low temperature, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and acidic workup to yield the desired boronic acid.

Q2: What are the key parameters to control during the synthesis of this boronic acid?

A2: The most critical parameters are:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry to prevent quenching of the organolithium intermediate.

  • Low Temperature: The lithium-halogen exchange and borylation steps should be carried out at low temperatures (typically -78 °C) to prevent unwanted side reactions.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent degradation of the organometallic intermediates.

Q3: What are the best practices for storing this compound?

A3: Arylboronic acids can be sensitive to air and moisture, which can lead to the formation of boroxines (anhydrides) and other degradation products. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator.

Q4: Which palladium catalysts are recommended for Suzuki-Miyaura coupling with this boronic acid?

A4: Due to the presence of the electron-withdrawing sulfamoyl and fluoro groups, this boronic acid is considered electron-deficient. Palladium catalysts with electron-rich and bulky phosphine ligands are often effective for such substrates. Examples include catalysts based on ligands like SPhos, XPhos, or DavePhos. Palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0) can be used as palladium sources in combination with these ligands.

Q5: How does the choice of base affect the Suzuki-Miyaura coupling reaction?

A5: The base plays a crucial role in activating the boronic acid for transmetalation to the palladium center. The strength and nature of the base can influence the reaction rate and the extent of side reactions. For electron-deficient boronic acids, inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used. The optimal base often needs to be determined empirically for a specific substrate combination.[1]

Experimental Protocols

Generalized Protocol for the Synthesis of this compound:

This protocol is a generalized procedure based on the synthesis of structurally similar compounds and should be optimized for specific laboratory conditions.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-4-fluoro-N-methylbenzenesulfonamide (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified to pH ~5-6 with 1N HCl.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vial, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degassing: The reaction mixture is degassed by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Reaction: The vial is sealed and heated to the desired temperature (e.g., 80-100 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Visualizations

Synthesis_Workflow A Starting Material (2-bromo-4-fluoro-N- methylbenzenesulfonamide) B Lithiation (n-BuLi, THF, -78°C) A->B 1. C Borylation (Triisopropyl borate, -78°C) B->C 2. D Acidic Workup C->D 3. E Purification (Recrystallization/ Chromatography) D->E 4. F Final Product ((5-Fluoro-2-(N-methylsulfamoyl) -phenyl)boronic acid) E->F 5.

Caption: Synthetic workflow for this compound.

Suzuki_Coupling_Pathway cluster_catalytic_cycle Palladium Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar ReductElim Reductive Elimination PdII_Ar->ReductElim ReductElim->Pd0 Ar-Ar' BoronicAcid (5-Fluoro-2-(N-methylsulfamoyl) -phenyl)boronic acid BoronicAcid->Transmetal ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Base Base Base->Transmetal

References

Technical Support Center: Optimizing Cross-Coupling Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of cross-coupling reactions involving substituted phenylboronic acids.

Troubleshooting Guide

Issue: Low to No Product Yield

When a Suzuki-Miyaura coupling reaction fails or results in a low yield, a systematic approach to troubleshooting is crucial. The following sections address common problems and provide actionable solutions.

Q1: My Suzuki coupling reaction is not working. What are the first things I should check?

A1: When a Suzuki coupling fails, begin by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Some precatalysts are air-sensitive, so consider using a fresh batch or a more robust, air-stable precatalyst.[1]

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1] It is critical to properly degas your solvent and run the reaction under an inert atmosphere, such as nitrogen or argon.[1][2]

  • Reagent Purity: Verify the purity of your aryl halide and, most importantly, your boronic acid.[3][4] Boronic acids can degrade over time, leading to lower yields.[1][5] Impurities can poison the palladium catalyst or cause unwanted side reactions.[3]

  • Base and Solvent: The choice of base and solvent is interdependent and critical for success. The base must be strong enough to facilitate transmetalation without degrading the starting materials or products.[1] For reactions in biphasic systems, ensure vigorous stirring to maximize the interfacial area.[1]

Q2: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich or certain heterocyclic boronic acids.[1][6] Here are some strategies to mitigate it:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation.[7][8] They can be used directly or hydrolyzed in situ to the corresponding boronic acid.

Q3: My reaction is sluggish or incomplete, especially with sterically hindered substrates. What adjustments should I make?

A3: Steric hindrance, particularly from ortho-substituents on the phenylboronic acid or the aryl halide, can significantly slow down the reaction.[1][9][10] To overcome this, more forcing conditions and specialized catalysts are often necessary:

  • Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates.[1][11] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][12] For extremely hindered couplings, specialized ligands like AntPhos or BI-DIME may be required.[11][12][13]

  • Increase Reaction Temperature: Hindered couplings often require more thermal energy.[11][12] If the reaction is slow at 80 °C, try increasing the temperature to 100-110 °C or higher, solvent permitting.[12] Microwave irradiation can also be a valuable tool to accelerate sluggish reactions.[12]

  • Optimize the Base: For hindered systems, a moderately strong base like potassium phosphate (K₃PO₄) is often a good choice.[11][12] In some cases, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[11][12]

Q4: I'm having trouble with an electron-deficient phenylboronic acid. What are the best conditions to try?

A4: Electron-deficient boronic acids can be challenging due to a slower rate of transmetalation.[14] The key is to use a catalyst system that facilitates this step:

  • High-Activity Ligands: Buchwald-type ligands like SPhos and XPhos are highly active and can be effective for a broad range of substrates, including electron-deficient ones.[14]

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[12] A thorough screening of bases may be necessary to find the optimal choice for your specific substrate combination.

Frequently Asked Questions (FAQs)

Q5: How does the purity of the phenylboronic acid affect my reaction?

A5: The purity of the boronic acid is paramount for a successful Suzuki-Miyaura coupling.[3][4] Impurities can have several detrimental effects, including poisoning the palladium catalyst, leading to reduced activity or complete reaction failure.[3] Contaminants can also participate in side reactions, generating byproducts that complicate purification and lower the overall yield of the desired product.[3] Using high-purity boronic acids ensures reproducibility and a cleaner reaction profile.[3][4]

Q6: Should I use a boronic acid or a boronic ester?

A6: Both boronic acids and their esters can be effective coupling partners, and the choice depends on the specific substrate and reaction conditions. Boronic acids are often more reactive but can be less stable and more susceptible to side reactions like protodeboronation.[5] Boronic esters, such as pinacol esters, are generally more stable, easier to handle, and can be purified by chromatography.[7][15] They can be a good option for substrates that are prone to degradation under the reaction conditions.

Q7: What is the role of the base in the Suzuki-Miyaura coupling?

A7: The base is essential for the transmetalation step in the catalytic cycle.[16] It activates the boronic acid by forming a boronate species, which facilitates the transfer of the organic group from boron to the palladium center.[16] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH), and fluorides (e.g., KF).[17] The strength and solubility of the base can significantly impact the reaction rate and yield.

Q8: How do I choose the right ligand for my reaction?

A8: Ligand selection is critical for modulating the stability, reactivity, and selectivity of the palladium catalyst.[2] For simple, unhindered substrates, standard ligands like triphenylphosphine (PPh₃) may suffice. However, for more challenging couplings, such as those involving sterically hindered or electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often necessary to achieve high yields.[1][11][12]

Data Presentation

Table 1: Comparison of Palladium Catalysts and Ligands for Electron-Deficient Boronic Acids

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for challenging substrates.1-3

Data compiled from literature for analogous substrates.[14]

Table 2: Effect of Base on the Yield of a Model Suzuki Coupling Reaction

BaseSolventCatalystLigandTemperature (°C)Time (h)Yield (%)
Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001290
K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001285
Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
TEA (Triethylamine)Toluene/H₂OPd(OAc)₂PPh₃1001245

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[17]

Experimental Protocols

General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for performing a Suzuki-Miyaura coupling reaction. Optimization of reagents, catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Phenylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G3; 0.5–2 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (finely powdered, e.g., K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, phenylboronic acid, and the finely powdered base.[1]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1][2]

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst and any additional ligand.[2]

  • Solvent Addition: Add the degassed solvent via syringe.[1][2]

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.[12]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_product Product Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition (Ar-X) ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr Ar'B(OH)₂ Base Transmetalation Transmetalation (Ar'B(OH)₂) ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArAr Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArBOH2 Phenylboronic Acid (Ar'B(OH)₂) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_hindered Sterically Hindered? cluster_protodeboronation Protodeboronation? start Low/No Yield check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents check_conditions Verify Inert Atmosphere & Degassed Solvents check_reagents->check_conditions re_evaluate_base Re-evaluate Base/ Solvent Combination check_conditions->re_evaluate_base hindered_yes Yes re_evaluate_base->hindered_yes If proto_yes Yes re_evaluate_base->proto_yes If use_bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) hindered_yes->use_bulky_ligand hindered_no No increase_temp Increase Reaction Temperature use_bulky_ligand->increase_temp optimize Systematic Optimization increase_temp->optimize milder_base Use Milder Base (e.g., K₂CO₃) proto_yes->milder_base proto_no No anhydrous Use Anhydrous Conditions milder_base->anhydrous anhydrous->optimize

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Preventing Protodeboronation of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on preventing the undesired protodeboronation of fluorinated phenylboronic acids during synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with fluorinated phenylboronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a phenylboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification. Fluorinated phenylboronic acids are particularly susceptible to this decomposition pathway due to the electron-withdrawing nature of fluorine atoms, which can make the carbon-boron bond more prone to cleavage, especially under the basic and often heated conditions of Suzuki-Miyaura coupling reactions.[1]

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can influence the rate of protodeboronation:

  • pH of the reaction medium: The reaction is often accelerated at high pH (basic conditions), which is a common requirement for many cross-coupling reactions.[2] Base-catalyzed protodeboronation often proceeds through a more reactive boronate anion.

  • Temperature: Higher reaction temperatures can significantly increase the rate of protodeboronation.[3]

  • Choice of Base: Strong bases can promote protodeboronation more than milder bases.[3]

  • Catalyst System: The nature of the palladium catalyst and ligands can influence the relative rates of the desired coupling and the undesired protodeboronation.

  • Solvent: The presence of protic solvents, like water, can serve as a proton source for the protodeboronation reaction.[3]

Q3: How can I detect and quantify protodeboronation in my reaction?

A3: The most common methods for detecting and quantifying protodeboronation are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to observe the formation of the protodeboronated arene byproduct.[1] 19F NMR is particularly useful for fluorinated compounds, and 11B NMR can monitor the consumption of the boronic acid. In-situ NMR monitoring can provide kinetic data on the rate of decomposition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a sensitive technique to separate and identify the starting materials, desired product, and the protodeboronated byproduct, allowing for quantification.[4][5][6]

Q4: Are boronic esters, like pinacol esters, more stable than the corresponding boronic acids?

A4: Yes, converting a boronic acid to an ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy to increase stability and prevent premature protodeboronation.[3] These esters are generally more robust to handling and purification and act as a "slow-release" source of the active boronic acid under the reaction conditions, which keeps the concentration of the unstable free boronic acid low.[3][7]

Q5: What are MIDA boronates and what are their advantages?

A5: MIDA boronates are derivatives where the boronic acid is protected by N-methyliminodiacetic acid. They are exceptionally stable, often crystalline, air-stable solids.[3] The key advantage of MIDA boronates is their high stability and the controlled, slow release of the boronic acid under specific basic conditions, which is ideal for minimizing protodeboronation in challenging coupling reactions.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with fluorinated phenylboronic acids.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of desired product and significant amount of protodeboronated byproduct. 1. Reaction temperature is too high.2. Base is too strong or concentration is too high.3. The fluorinated phenylboronic acid is unstable under the reaction conditions.4. The catalytic cycle of the desired reaction is slow compared to the rate of protodeboronation.1. Lower the reaction temperature. Screen for a more active catalyst that functions at lower temperatures.2. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, CsF instead of NaOH, KOH).[3] Use the minimum effective amount of base.3. Convert the boronic acid to a more stable pinacol or MIDA ester derivative.[1][3]4. Use a more active palladium catalyst/ligand system to accelerate the cross-coupling reaction.[3]
Inconsistent reaction yields. 1. Degradation of the fluorinated phenylboronic acid during storage.2. Variations in the quality of reagents or solvents (e.g., presence of water or oxygen).1. Store fluorinated phenylboronic acids in a tightly sealed container, in a dry, and well-ventilated place, preferably refrigerated.[1] For long-term storage, consider an inert atmosphere.2. Use fresh, high-purity reagents. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can also lead to side reactions like homocoupling.
Difficulty in purifying the product from the protodeboronated byproduct. The byproduct has similar polarity to the desired product.Optimize the reaction to minimize the formation of the byproduct by following the recommendations above. If separation is still challenging, consider alternative chromatographic conditions (different solvent systems or stationary phases).

Data Presentation

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield with a Heterocyclic Boronic Acid

This table illustrates how the choice of base can significantly impact the yield of a Suzuki-Miyaura coupling, which is often inversely correlated with the extent of protodeboronation. Weaker inorganic bases frequently provide better yields.

BaseYield (%) in Coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with Phenylboronic acid
K₂CO₃65
Na₂CO₃60
K₃PO₄72
CsF92
Et₃N45
Adapted from a study on a similar heterocyclic system, highlighting the trend of base-mediated protodeboronation.[3]

Table 2: Comparison of Stability for a Heteroaryl Boronic Acid and its Pinacol Ester

This data demonstrates the increased stability and improved yield at higher temperatures when using a pinacol ester compared to the free boronic acid, where protodeboronation is more pronounced.

Boron ReagentCoupling PartnerCatalystBaseSolventTemp (°C)Yield (%)
2-Thiopheneboronic acidPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100~60
2-Thiopheneboronic acid pinacol esterPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100~75
Data from a study on a similar heteroaryl boronic acid system.[3]

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Phenylboronic Acid Pinacol Ester

This protocol describes the conversion of a fluorinated phenylboronic acid to its more stable pinacol ester derivative using a Dean-Stark apparatus for water removal.

Materials:

  • Fluorinated phenylboronic acid (1.0 eq)

  • Pinacol (1.0 - 1.2 eq)

  • Anhydrous toluene

  • Dean-Stark apparatus, reflux condenser, and heating mantle

  • Round-bottom flask and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the fluorinated phenylboronic acid and pinacol.

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).[1]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction. If necessary, purify by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Phenylboronic Acid Pinacol Ester

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction designed to minimize protodeboronation.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • Fluorinated phenylboronic acid pinacol ester (1.2 - 1.5 eq)[1]

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and phosphine ligand (e.g., SPhos, 4 mol%)[1]

  • Mild base (e.g., K₃PO₄, 2.0 eq)[1]

  • Anhydrous and degassed solvent (e.g., dioxane or toluene)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a dry, oven-dried reaction vessel, add the aryl halide, fluorinated phenylboronic acid pinacol ester, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.

  • In a separate vial or in a glovebox, prepare the catalyst solution by dissolving the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Add the anhydrous and degassed solvent to the reaction vessel via syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Preparation of a Fluorinated Phenylboronic Acid MIDA Ester

This protocol describes a mild method for the synthesis of highly stable MIDA boronates.

Materials:

  • Fluorinated phenylboronic acid (1.0 eq)

  • N-methyliminodiacetic acid (MIDA) (1.05 eq)[3]

  • 1:1 mixture of toluene and DMSO[3]

  • Dean-Stark apparatus, reflux condenser, and heating mantle

  • Round-bottom flask and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the fluorinated phenylboronic acid and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.[3]

  • Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.[3]

  • After completion (typically monitored by the cessation of water collection), cool the reaction mixture.

  • The MIDA boronate can often be isolated by precipitation or crystallization upon cooling or by the addition of an anti-solvent.

  • If necessary, the product can be purified by column chromatography.

Visualizations

competing_pathways cluster_conditions Reaction Conditions A Fluorinated Phenylboronic Acid B Desired Cross-Coupling Product A->B Suzuki-Miyaura Coupling (Desired Pathway) C Protodeboronated Byproduct A->C Protodeboronation (Undesired Pathway) High Temperature High Temperature High Temperature->C Strong Base Strong Base Strong Base->C Protic Solvent Protic Solvent Protic Solvent->C Slow Coupling Slow Coupling Slow Coupling->C

Competing pathways in Suzuki-Miyaura coupling.

troubleshooting_workflow start Low Yield & High Protodeboronation q1 Is the reaction temperature > 80 °C? start->q1 a1_yes Lower Temperature (e.g., 60-80 °C) q1->a1_yes Yes q2 Are you using a strong base (e.g., NaOH, KOH)? q1->q2 No a1_yes->q2 a2_yes Switch to a Milder Base (e.g., K₃PO₄, Cs₂CO₃) q2->a2_yes Yes q3 Are you using the free boronic acid? q2->q3 No a2_yes->q3 a3_yes Convert to Pinacol or MIDA Ester q3->a3_yes Yes end_bad Consider Advanced Catalyst System q3->end_bad No end_good Problem Resolved a3_yes->end_good

Troubleshooting workflow for protodeboronation.

References

Stability issues of boronic acids in Suzuki coupling and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of boronic acids in Suzuki-Miyaura coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during Suzuki coupling reactions that are related to the stability of the boronic acid reagent.

Q1: My Suzuki coupling reaction has a low or no yield. What are the first things I should check regarding my boronic acid?

A1: When a Suzuki coupling fails, the stability and purity of the boronic acid are primary suspects. Here are the initial parameters to assess:

  • Reagent Purity and Stability: Boronic acids can degrade over time, especially when exposed to air and moisture.[1][2][3] Certain classes, like 2-heterocyclic, vinyl, and cyclopropyl boronic acids, are inherently unstable.[4][5] Contaminants can also poison the palladium catalyst.[6] Verify the purity of your boronic acid. If it's an older reagent, consider using a fresh batch or a more stable derivative.

  • Oxygen Contamination: The presence of oxygen can cause oxidative decomposition of the boronic acid and the catalyst, often leading to homocoupling byproducts.[7][8][9] Ensure your solvents are properly degassed and that the reaction is maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon).[7]

  • Catalyst Activity: Ensure your palladium precatalyst and ligand are active.[7] If using a Pd(II) source, it must be reduced to the active Pd(0) species in situ, a process which can consume the boronic acid reagent and lead to homocoupling.[8]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major decomposition pathway, particularly for electron-rich, heteroaromatic, or vinyl boronic acids.[7][8][10] It is often accelerated by the basic, aqueous conditions of the reaction.[11][12]

Here are several strategies to mitigate protodeboronation:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[7][13] Consider switching from strong bases like NaOH to milder alternatives such as K₂CO₃ or KF.[7]

  • Anhydrous Conditions: Since water is the typical proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[7]

  • Use a More Stable Boron Reagent: This is often the most effective solution. Instead of the boronic acid, use a more stable derivative that slowly releases the active boronic acid in situ. This "slow-release" strategy keeps the concentration of the unstable free boronic acid low, minimizing decomposition.[4][10][14] Excellent options include:

    • Boronate Esters (e.g., Pinacol Esters): These are more stable than the corresponding boronic acids and are widely used.[1][2][8][9]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often existing as air-stable, crystalline solids that can be stored long-term.[4][5][9] They are inert under anhydrous conditions but slowly hydrolyze in the presence of a mild aqueous base to release the boronic acid.[5][15]

    • Organotrifluoroborates (K[R-BF₃]): These are highly stable, crystalline salts that serve as a protected form of boronic acids.[16][17] They slowly release the boronic acid under the basic reaction conditions.[9][16]

Troubleshooting Flowchart for Low Yield

G start Low Yield or No Reaction check_reagents Verify Purity & Stability of Boronic Acid & Aryl Halide start->check_reagents check_conditions Confirm Inert Atmosphere & Degassed Solvents check_reagents->check_conditions Reagents OK check_catalyst Assess Catalyst/Ligand Activity check_conditions->check_catalyst Conditions OK analyze_byproducts Analyze Crude Reaction Mixture (TLC, LCMS, GCMS) check_catalyst->analyze_byproducts Catalyst OK protodeboronation Protodeboronation (Ar-H byproduct) analyze_byproducts->protodeboronation Major byproduct is Ar-H from boronic acid homocoupling Homocoupling (Ar-Ar or B-B byproducts) analyze_byproducts->homocoupling Major byproduct is homocoupled product no_reaction Starting Material Unchanged analyze_byproducts->no_reaction No conversion solution_proto Solution: 1. Use Milder Base (KF, K2CO3) 2. Use Anhydrous Conditions 3. Switch to Stable Derivative   (MIDA Boronate, Trifluoroborate,   Pinacol Ester) protodeboronation->solution_proto solution_homo Solution: 1. Ensure rigorous degassing 2. Use Pd(0) precatalyst 3. Add mild reducing agent   (e.g., potassium formate) homocoupling->solution_homo solution_noreact Solution: 1. Increase Temperature 2. Screen Different Ligands/Bases 3. Check Reactivity of Aryl Halide   (I > OTf > Br >> Cl) no_reaction->solution_noreact

Caption: Troubleshooting decision tree for failed Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q3: What are the main decomposition pathways for boronic acids?

A3: The primary side reactions involving boronic acids in Suzuki couplings are:

  • Protodeboronation: Protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This is often catalyzed by acid or base.[8][10]

  • Oxidation: Boronic acids are susceptible to oxidation, which can be caused by dissolved oxygen in solvents or peroxide impurities, leading to the formation of phenols.[3][8]

  • Homocoupling: The palladium catalyst can mediate the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. This is often more prevalent when using a Pd(II) precatalyst or in the presence of oxygen.[7][8][9][18]

  • Trimerization (Anhydride Formation): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. While this equilibrium doesn't usually inhibit the coupling, it can complicate stoichiometry calculations.[9][16]

Key Boronic Acid Decomposition Pathways

Caption: Desired Suzuki pathway versus common decomposition side reactions.

Q4: Which types of boronic acids are most unstable?

A4: While stability can vary, some classes are notoriously unstable and prone to rapid decomposition either on the shelf or under reaction conditions.[4][19] These include:

  • 2-Heterocyclic Boronic Acids: Especially those with nitrogen next to the boronic acid, such as 2-pyridylboronic acid, which can undergo rapid protodeboronation.[4]

  • Vinyl Boronic Acids: Prone to decomposition and polymerization.[4][16]

  • Cyclopropyl Boronic Acids: Known to be unstable.[4]

  • Electron-Rich Arylboronic Acids: Can be more susceptible to protodeboronation and oxidation.[7]

  • Polyfluorinated Arylboronic Acids: Can exhibit rapid protodeboronation under basic conditions.[13][19]

Q5: How should I handle and store my boronic acids?

A5: Proper handling and storage are crucial to maintain the integrity of your boronic acid.[20]

  • Storage: Store in a tightly closed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (nitrogen or argon).[1][21] Avoid exposure to moisture and light.[2][21] Some boronic acids are hygroscopic and can cake upon moisture absorption.[20][22]

  • Handling: Minimize exposure to the atmosphere when weighing and handling.[21] Use in a well-ventilated area or under a fume hood. Avoid creating dust.[20][21]

Data & Protocols

Quantitative Data: Stability Comparison

The use of MIDA boronates provides a dramatic improvement in the benchtop stability of otherwise unstable boronic acids.

Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates

Entry Boronic Acid / MIDA Boronate % Remaining after 15 Days (Boronic Acid)[5] % Remaining after 60 Days (MIDA Boronate)[4]
1 2-Thiopheneboronic acid 68% >98%
2 2-Furanboronic acid 14% >98%
3 2-Pyrroleboronic acid <2% >98%
4 2-Indoleboronic acid <2% >98%
5 Vinylboronic acid <2% >98%
6 Cyclopropylboronic acid <2% >98%

Data represents the percentage of the original compound remaining after being stored as a solid on the benchtop under air.

Experimental Protocols

Protocol 1: Stabilization of a Boronic Acid as a Diethanolamine (DEA) Adduct [7][23]

This protocol converts an unstable boronic acid into a more stable, crystalline diethanolamine adduct which can often be used directly in Suzuki couplings.

  • Dissolution: In a glass vial equipped with a magnetic stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or ether).

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.

  • Precipitation: The initial solid may dissolve completely before a new precipitate forms. This new solid is the DEA adduct.

  • Isolation: Stir the resulting slurry for 15-20 minutes at room temperature.

  • Filtration: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

The "Slow-Release" Experimental Workflow

G cluster_side Minimized Side Reactions start Start with Air-Stable MIDA Boronate reagents Combine in Reaction Vessel: - MIDA Boronate (1.0 equiv) - Aryl Halide - Pd Catalyst & Ligand - Aqueous Base (e.g., K3PO4) start->reagents reaction Heat Reaction Mixture (e.g., 60-100 °C) reagents->reaction hydrolysis Slow Hydrolysis of MIDA Boronate reaction->hydrolysis boronic_acid Low Concentration of Unstable Boronic Acid hydrolysis->boronic_acid Controlled Release suzuki_cycle Enters Suzuki Cycle boronic_acid->suzuki_cycle Immediate Coupling Protodeboronation Protodeboronation boronic_acid->Protodeboronation Decomposition Pathways (Suppressed due to low concentration) Oxidation Oxidation boronic_acid->Oxidation Decomposition Pathways (Suppressed due to low concentration) product Desired Product suzuki_cycle->product

Caption: Workflow for the slow-release of boronic acids from MIDA boronates.

Protocol 2: General Suzuki Coupling using a Slow-Release MIDA Boronate [4][7]

This procedure is a general starting point for coupling air-stable MIDA boronates with aryl or heteroaryl chlorides.

  • Vessel Preparation: Add the aryl halide (1.0 equiv), MIDA boronate (1.0–1.5 equiv), base (e.g., K₂CO₃ or K₃PO₄, ~3–5 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and ligand (e.g., XPhos, 6 mol%) to an oven-dried reaction vial containing a stir bar.

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O or DMF/IPA) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C) for the specified time (typically 4–24 h).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Catalyst Selection for Difficult Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for overcoming challenges in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is resulting in low to no yield. What are the primary factors I should investigate?

A1: When a Suzuki-Miyaura reaction fails or gives low yields, a systematic check of the following parameters is crucial:

  • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] Ensure that your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[1]

  • Exclusion of Oxygen: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1][2] It is critical to use properly degassed solvents and to ensure the reaction vessel is purged with an inert gas like argon or nitrogen.[1][2][3]

  • Reagent Quality and Stability: Boronic acids and their derivatives can degrade, with electron-deficient arylboronic acids being particularly susceptible to protodeboronation.[1] Using fresh, high-purity reagents is recommended. For unstable boronic acids, consider converting them to more stable forms like pinacol esters or MIDA boronates.[1]

  • Aryl Halide Reactivity: The reactivity of the aryl halide partner significantly impacts the reaction, following the general trend: I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[1][4]

  • Base and Solvent Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation.[1] Ensure the base is of high purity and is finely powdered for better solubility and reactivity.[2]

Q2: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can it be prevented?

A2: Homocoupling, the formation of a biaryl product from two boronic acid molecules, is a common side reaction that lowers the yield of the desired cross-coupled product.[1]

  • Primary Cause: The main cause of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][5]

  • Prevention Strategies:

    • Rigorous Inert Atmosphere: Meticulous degassing of solvents and maintaining an inert atmosphere throughout the reaction are crucial.[1][5]

    • Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2]

    • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration and thus reduce the rate of homocoupling.

Q3: Protodeboronation of my boronic acid seems to be a major issue. How can I minimize this side reaction?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent cause of low yields, especially with electron-deficient or heteroaryl boronic acids.[1][5][6]

  • Mitigation Strategies:

    • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1][3]

    • Anhydrous Conditions: Although some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Employing anhydrous conditions can help minimize this side reaction.[1]

    • Stabilized Boronic Acid Derivatives: Using more stable boronic esters, such as pinacol or MIDA esters, can prevent premature decomposition.[1] For particularly unstable compounds like 2-pyridylboronic acid, stabilized reagents like lithium 2-pyridyltriolborate are recommended.[6]

Q4: I am struggling with a sterically hindered coupling, especially with ortho-substituted substrates. What conditions should I try?

A4: Steric hindrance can significantly slow down the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[2][7] More forcing conditions and specialized catalysts are often required.[2]

  • Catalyst and Ligand Selection: This is the most critical factor.[7]

    • Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates.[2] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[2][7] For extremely hindered couplings, specialized ligands like BI-DIME and AntPhos have shown superior performance.[7][8][9]

  • Base Selection: A strong base is often necessary to facilitate the challenging transmetalation step.[2] K₃PO₄ and Cs₂CO₃ are often effective, and for very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[7]

  • Reaction Temperature: Increasing the reaction temperature is often required to overcome the higher activation energy.[2] Solvents with high boiling points like toluene, dioxane, or DMF may be necessary.[2]

Troubleshooting Guides

Low Yield with Electron-Deficient Boronic Acids

Electron-deficient boronic acids are less nucleophilic, which can lead to a slow transmetalation step and may be more prone to decomposition.[2]

G start Low Yield with Electron-Deficient Boronic Acid problem Slow Transmetalation is Likely start->problem solution1 Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) problem->solution1 solution2 Use Electron-Rich Ligand (e.g., Buchwald ligands) problem->solution2 solution3 Increase Reaction Temperature problem->solution3 solution4 Use a Modern Precatalyst (e.g., G3/G4 Buchwald) for efficient catalyst activation problem->solution4 G start Low Yield with Sterically Hindered Substrates problem Slow Oxidative Addition & Reductive Elimination start->problem solution1 Employ Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos, NHCs) problem->solution1 solution2 Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) problem->solution2 solution3 Increase Reaction Temperature (e.g., 100-140 °C) problem->solution3 solution4 Consider Specialized Ligands for Tetra-ortho-substituted Biaryls (e.g., BI-DIME, AntPhos) problem->solution4 G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Trans_Complex Ar-Pd(II)L₂-Ar' (Di-organopalladium Complex) OA_Complex->Trans_Complex Transmetalation (+ Ar'-B(OR)₂ + Base) Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans_Complex->Product

References

Effect of base and solvent on the reactivity of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid in chemical reactions, particularly the Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: this compound presents specific challenges due to its electronic and steric properties. The presence of two electron-withdrawing groups (fluoro and N-methylsulfamoyl) makes the boronic acid prone to protodeboronation, an undesired side reaction where the boronic acid moiety is replaced by a hydrogen atom, especially under basic conditions.[1][2] Additionally, the ortho-sulfamoyl group can introduce steric hindrance, potentially slowing down the transmetalation step in the catalytic cycle.[3]

Q2: What is protodeboronation and how can it be minimized for this specific boronic acid?

A2: Protodeboronation is the protonolysis of the carbon-boron bond, leading to the formation of an arene instead of the desired coupled product.[4] This is a common side reaction for electron-deficient arylboronic acids.[2][5] To minimize this, one can:

  • Use milder bases (e.g., carbonates or phosphates instead of hydroxides).

  • Employ shorter reaction times and lower temperatures if the catalyst system is active enough.

  • Consider using the boronic ester (e.g., pinacol ester) derivative, which can exhibit greater stability.[6][7]

  • Utilize highly active catalyst systems that promote the desired coupling at a rate significantly faster than protodeboronation.[6]

Q3: How do the fluoro and N-methylsulfamoyl substituents affect the reactivity of the boronic acid?

A3: Both the fluoro and N-methylsulfamoyl groups are electron-withdrawing, which can increase the Lewis acidity of the boron atom. This enhanced acidity can facilitate the formation of the boronate species, which is crucial for the transmetalation step.[8] However, this electron deficiency also makes the aryl ring more susceptible to nucleophilic attack, which can lead to side reactions, and as mentioned, increases the rate of protodeboronation.[9]

Troubleshooting Guides

Issue 1: Low to No Product Yield
Possible Cause Troubleshooting Step Rationale
Catalyst Inactivity Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure proper in situ reduction to Pd(0). Use fresh catalyst and ligands.[3]The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species. Degradation of the catalyst or ligand will halt the catalytic cycle.
Protodeboronation Use a milder base such as K₃PO₄ or Cs₂CO₃.[10] Consider converting the boronic acid to its pinacol ester. Shorten the reaction time or lower the temperature.Harsher bases and prolonged heating can accelerate the undesired protodeboronation of this electron-deficient boronic acid.[6][9]
Inefficient Transmetalation Use a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[3]The ortho-N-methylsulfamoyl group can sterically hinder the approach to the palladium center. More effective ligands can facilitate this step.
Poor Solubility Choose a solvent system that ensures all reactants are in solution at the reaction temperature. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are common.[11]Inadequate solubility of any of the reactants (boronic acid, aryl halide, or base) can lead to a heterogeneous mixture and poor reaction rates.
Issue 2: Formation of Significant Byproducts
Byproduct Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture. Use of a Pd(II) source without complete reduction.[7]Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) source or ensure complete precatalyst activation.
Dehalogenation of Aryl Halide The palladium complex may react with sources of hydride in the reaction mixture (e.g., solvent, base).[7]Use a different solvent or base. Ensure the reaction is run under strictly anaerobic conditions.
Protodeboronation Product Reaction conditions (base, temperature, time) are too harsh for the electron-deficient boronic acid.Refer to the troubleshooting steps for protodeboronation in the "Low to No Product Yield" section.

Data Presentation

The following tables summarize recommended starting conditions for the Suzuki-Miyaura coupling of this compound based on protocols for analogous electron-deficient and sterically hindered arylboronic acids. Yields are illustrative and highly dependent on the specific coupling partner.

Table 1: Recommended Bases and Solvents

BaseSolvent SystemTypical Temperature (°C)Expected Outcome
K₃PO₄Dioxane / H₂O (e.g., 10:1)80 - 110Good for many substrates, minimizes protodeboronation.[3][12]
Cs₂CO₃Dioxane or Toluene80 - 110Often effective for challenging couplings due to higher solubility.[10]
K₂CO₃Toluene / EtOH / H₂O80 - 100A milder and cost-effective option, may require longer reaction times.
CsFIsopropanol or THF60 - 80Can be effective in minimizing protodeboronation, especially with heteroaryl halides.[13]

Table 2: Catalyst and Ligand Selection

Palladium SourceLigandTypical Loading (mol%)Application Notes
Pd₂(dba)₃XPhos or SPhos1-3Highly active for sterically hindered and electron-deficient substrates.[3]
Pd(OAc)₂SPhos2-5Good general-purpose system, often effective.[13]
Pd(PPh₃)₄None3-5"Classic" catalyst, may be less effective for this challenging substrate.
XPhos Pd G3None1-2Air-stable precatalyst, convenient to use and often highly effective.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Dioxane and Water (10:1 v/v), degassed

Procedure:

  • To a flame-dried reaction vessel, add the aryl bromide, this compound, and K₃PO₄.

  • Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the degassed dioxane.

  • Add the catalyst solution to the reaction vessel via syringe, followed by the remaining degassed solvent.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0_node Pd(0)L_n oxidative_addition Oxidative Addition pd0_node->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_diaryl boronate_formation Ar'B(OH)₂ + Base -> [Ar'B(OH)₃]⁻ boronate_formation->transmetalation reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0_node Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ boronic_acid->boronate_formation base Base base->boronate_formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_catalyst 1. Check Catalyst/Ligand Activity - Use fresh reagents - Ensure anaerobic conditions start->check_catalyst check_protodeboronation 2. Suspect Protodeboronation? (LC-MS analysis) check_catalyst->check_protodeboronation If catalyst is active mitigate_protodeboronation Use Milder Base (K₃PO₄, Cs₂CO₃) Lower Temperature Shorter Reaction Time check_protodeboronation->mitigate_protodeboronation Yes check_sterics 3. Consider Steric Hindrance (ortho-sulfamoyl group) check_protodeboronation->check_sterics No success Improved Yield mitigate_protodeboronation->success overcome_sterics Use Bulky Ligand (XPhos, SPhos) Increase Temperature check_sterics->overcome_sterics Yes check_solubility 4. Check Solubility of Reagents check_sterics->check_solubility No overcome_sterics->success adjust_solvent Change Solvent System (e.g., Dioxane/H₂O, Toluene/EtOH) check_solubility->adjust_solvent Poor adjust_solvent->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning Suzuki-Miyaura cross-coupling reactions with sterically hindered boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction failing or giving low yields when using sterically hindered boronic acids?

A1: Low yields or reaction failure with sterically hindered substrates is a common challenge in Suzuki-Miyaura coupling. The primary reason is the steric bulk around the reaction centers, which impedes one or more key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and/or reductive elimination to form the final product.[1][2][3] Standard reaction conditions, particularly those using common ligands like triphenylphosphine (PPh₃), are often ineffective for these challenging substrates.[1][3]

Q2: What are the most critical reaction parameters to optimize for hindered couplings?

A2: For sterically demanding couplings, the most crucial components to optimize are the catalyst system (ligand) and the base/solvent combination .[4] Reaction temperature also plays a significant role.[1] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the key catalytic steps that are slowed by steric hindrance.[3][4]

Q3: What are protodeboronation and homocoupling, and how can I minimize these side reactions?

A3:

  • Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, often promoted by water and a strong base.[3][5] To minimize this, you can use more stable boronic acid derivatives like pinacol esters or MIDA boronates, which release the boronic acid slowly during the reaction.[4][5][6] Using milder bases like K₃PO₄ or KF and ensuring anhydrous conditions can also help.[5]

  • Homocoupling is the coupling of two boronic acid molecules. This can be promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[7] To minimize it, ensure your reaction is thoroughly degassed and run under an inert atmosphere to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[5]

Q4: Are there more stable alternatives to sterically hindered boronic acids?

A4: Yes. If the instability of the boronic acid is the primary issue (leading to side reactions like protodeboronation), consider using more stable derivatives.[6] Common alternatives include:

  • Boronate Esters (e.g., Pinacol or Neopentyl Glycol Esters): These are generally more stable than the corresponding boronic acids and can be used directly.[4][8]

  • Potassium Trifluoroborates (ArBF₃K): These salts are highly stable, crystalline solids that are often less prone to protodeboronation.[4]

  • MIDA Boronates: These are highly stable, air-stable boronates that slowly release the boronic acid under basic conditions, which can significantly improve yields for unstable substrates.[6]

Troubleshooting Guide

Issue: Low to No Product Yield

Potential Cause Troubleshooting Steps & Recommendations
Ineffective Catalyst/Ligand The choice of ligand is the most critical factor for hindered substrates.[1][2] • Switch to Bulky Ligands: Standard ligands like PPh₃ are often ineffective.[1] Use bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands such as SPhos, RuPhos, XPhos ) or specialized ligands like AntPhos or BI-DIME for extremely hindered substrates.[1][9][10][11] • Consider NHC Ligands: N-Heterocyclic Carbene (NHC) ligands are also highly effective, offering great stability and activity.[12][13]
Suboptimal Base/Solvent The base and solvent work in concert and are crucial for success. • Re-evaluate the Base: For hindered couplings, K₃PO₄ (potassium phosphate) is a reliable choice.[1] Stronger bases like KOt-Bu (potassium tert-butoxide) can be very effective, especially with less reactive aryl chlorides.[1][12] • Choose an Appropriate Solvent: Use anhydrous, degassed, non-polar aprotic solvents. Toluene and 1,4-dioxane are common choices.[1][12] For very challenging reactions, higher-boiling solvents like xylenes may be needed to reach higher temperatures.[1]
Insufficient Reaction Temperature Sterically hindered substrates often require more thermal energy to overcome activation barriers.[1] • Increase Temperature: If the reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[1] • Use Microwave Irradiation: Microwave heating can be a powerful tool to rapidly achieve high temperatures and accelerate slow reactions.[12]
Boronic Acid Decomposition The boronic acid may be degrading under the reaction conditions (protodeboronation). • Use Stable Boron Reagents: Switch from the boronic acid to a more stable pinacol ester , MIDA boronate , or potassium trifluoroborate .[4][5][6] • Modify Conditions: Use milder bases (e.g., K₃PO₄, KF) and ensure anhydrous conditions where possible.[5]

Data Presentation

Table 1: Effect of Ligand and Base on Suzuki Coupling Yield

The following table summarizes the results for the Suzuki coupling of a sterically hindered aryl bromide (2-bromo-1,3-dichloro-5-nitrobenzene) with (2-(trifluoromethoxy)phenyl)boronic acid.

EntryPalladium Catalyst (5 mol%)Ligand (10 mol%)Base (2 equiv.)Yield (%)
1Pd₂(dba)₃PPh₃K₂CO₃60%[14]
2Pd(PPh₃)₄K₂CO₃52%[14]
3Pd₂(dba)₃L1 K₂CO₃ 85% [14]
4Pd₂(dba)₃DPPFK₂CO₃20%[14]
5Pd₂(dba)₃L1Cs₂CO₃71%[14]
6Pd₂(dba)₃L1*NaOH50%[14]

*L1 refers to a specific P-bidentate ligand found to be highly effective in the study.[14] This data highlights the significant impact of ligand and base selection on the reaction outcome for hindered substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Hindered Substrate

This protocol is a general guideline and may require optimization for specific substrates.

1. Reagent Preparation:

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).

  • Use anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Solvents can be degassed by bubbling with an inert gas for 15-30 minutes.

  • Ensure the boronic acid/ester, aryl halide, base, and ligand are pure and dry.

2. Reaction Setup:

  • To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the sterically hindered boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).[6]

  • Seal the vessel with a septum.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]

3. Reaction Execution:

  • Add the degassed solvent (e.g., 5-10 mL) via syringe under a positive pressure of inert gas.

  • Place the reaction vessel in a pre-heated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).[3]

4. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the organic mixture with water and then with brine to remove the base and inorganic salts.[3]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki_Cycle_Hindered pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-X(L)₂ pd0:e->oa_complex:w Oxidative Addition trans_complex Ar-Pd(II)-Ar'(L)₂ oa_complex:e->trans_complex:w Transmetalation trans_complex:s->pd0:w Reductive Elimination product Ar-Ar' trans_complex:n->product:n sub1 Ar-X sub1->pd0 Hindered by ortho-substituents sub2 Ar'-B(OR)₂ sub2->oa_complex Hindered by ortho-substituents base Base base->oa_complex Activates Boronic Acid c1 Often Rate-Limiting with Hindered Substrates c2 Challenging Step c3 Difficult for Bulky Products

Caption: Suzuki-Miyaura cycle highlighting steps impacted by steric hindrance.

Troubleshooting_Workflow start Low Yield with Hindered Boronic Acid q1 Using a bulky, electron-rich phosphine ligand (e.g., SPhos) or an NHC ligand? start->q1 sol_ligand ACTION: Switch from standard ligands (PPh₃) to a bulky ligand (SPhos, XPhos, RuPhos) or an NHC. q1->sol_ligand NO q2 Using an appropriate base/solvent (e.g., K₃PO₄ in Toluene/Dioxane or KOtBu for Ar-Cl)? q1->q2 YES a1_yes YES a1_no NO sol_ligand->q2 sol_base ACTION: Screen bases (K₃PO₄, KOtBu, Cs₂CO₃) and use anhydrous, degassed aprotic solvents (Toluene, Dioxane). q2->sol_base NO q3 Is reaction temperature sufficiently high (≥100 °C)? q2->q3 YES a2_yes YES a2_no NO sol_base->q3 sol_temp ACTION: Increase temperature (100-140 °C) or consider using microwave irradiation. q3->sol_temp NO q4 Significant protodeboronation or homocoupling observed? q3->q4 YES a3_yes YES a3_no NO sol_temp->q4 sol_side_reactions ACTION: Use a more stable boron reagent (Pinacol/MIDA ester, ArBF₃K). Ensure inert/anhydrous conditions. q4->sol_side_reactions YES end_node Consult further literature for highly specialized systems. q4->end_node NO a4_yes YES a4_no NO sol_side_reactions->end_node

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Purification of Reaction Products Involving (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid, primarily in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki-Miyaura reaction with this compound?

A1: Common impurities include unreacted starting materials such as the boronic acid and the aryl halide, homocoupled byproducts of the boronic acid, residual palladium catalyst, and inorganic salts from the base used in the reaction. The presence of the sulfonamide group can sometimes lead to side reactions if not handled under appropriate conditions.

Q2: My reaction product is an oil and will not crystallize. How should I proceed with purification?

A2: If your product is an oil, column chromatography is the most suitable purification method. The presence of impurities can often inhibit crystallization. Therefore, a thorough purification by chromatography to remove these impurities may yield a product that can then be crystallized.

Q3: The polarity of my desired product and the homocoupled byproduct are very similar. How can I separate them?

A3: Separating compounds with similar polarities is a common challenge in the purification of biaryl products. Meticulous column chromatography using a shallow solvent gradient is often effective. It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation conditions. If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method.

Q4: How can I remove the residual palladium catalyst from my final product?

A4: For many applications, especially in drug development, removing trace palladium is critical. Common methods include filtration of the reaction mixture through a pad of celite for heterogeneous catalysts. For homogeneous catalysts, the use of metal scavengers, which are functionalized silica or polymers that bind to the metal, is effective. The product can then be isolated by filtration.

Q5: What is the best way to remove unreacted this compound from the crude reaction mixture?

A5: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium bicarbonate or potassium carbonate, the acidic boronic acid is converted to its water-soluble boronate salt, which will partition into the aqueous layer during an extraction.

Troubleshooting Guides

Below are common issues encountered during the purification of products from reactions with this compound and their potential solutions.

Issue 1: Low Recovery After Column Chromatography
Potential Cause Recommended Solution(s)
Product is too polar and is retained on the silica gel. - Use a more polar solvent system (e.g., increase the percentage of ethyl acetate or methanol in the eluent).- Consider using a different stationary phase, such as alumina or reverse-phase silica.
Product is co-eluting with impurities. - Optimize the solvent system using TLC with different solvent mixtures.- Employ a shallower gradient during chromatography.- Consider a two-step purification: an initial flash chromatography followed by recrystallization or a second chromatographic step with a different solvent system.
Product degradation on silica gel. - Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent, especially if the product is base-sensitive.- Perform the chromatography quickly to minimize contact time with the silica.
Issue 2: Difficulty with Recrystallization
Potential Cause Recommended Solution(s)
Product oils out instead of crystallizing. - Ensure the starting material is of high purity; initial purification by column chromatography may be necessary.- Use a larger volume of solvent.- Cool the solution more slowly to encourage crystal formation.- Try a different solvent or a mixture of solvents.
No crystal formation upon cooling. - The product may be too soluble in the chosen solvent. Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed, then heat until the solution is clear and allow to cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure product if available.
Poor recovery from recrystallization. - The product may be partially soluble in the cold solvent. Cool the solution in an ice bath or refrigerator to maximize crystal precipitation.- Minimize the amount of hot solvent used to dissolve the crude product.

Data Presentation: Purification Parameters

The following table summarizes typical purification parameters for biaryl sulfonamides, the likely products of Suzuki-Miyaura reactions with this compound. These are general guidelines and may need to be optimized for specific products.

Purification Method Typical Parameters Notes
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexanes/Ethyl Acetate gradient (e.g., 100:0 to 70:30)The presence of the sulfonamide and fluoro groups generally increases the polarity of the product compared to a simple biaryl. Adjust the gradient accordingly.[1][2]
Recrystallization Solvent Systems: - Ethanol/Water- Isopropanol/Water[3]- Ethyl Acetate/Hexanes- Dichloromethane/HexanesThe choice of solvent depends on the specific properties of the biaryl product. Screening of several solvent systems is recommended.
Palladium Scavenging Scavenging Agent: Thiol-functionalized silica gelSolvent: Dichloromethane or Ethyl AcetateTime: 1-4 hoursThe amount of scavenger used depends on the initial palladium concentration.

Experimental Protocols

General Protocol for Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • Water or a saturated aqueous solution of sodium bicarbonate to remove inorganic salts and unreacted boronic acid.

    • Brine (saturated aqueous NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

General Protocol for Column Chromatography
  • Prepare a slurry of silica gel in the initial, least polar solvent of your gradient (e.g., 100% hexanes).

  • Pack a column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the packed column.

  • Elute the column with the chosen solvent gradient, starting with a low polarity and gradually increasing it.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

General Protocol for Recrystallization
  • Place the crude solid product in a flask.

  • Add a minimal amount of a suitable solvent and heat the mixture to boiling while stirring to dissolve the solid completely.

  • If the solution is colored by impurities, you may add a small amount of activated charcoal and heat for a few minutes, then filter the hot solution to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, cool the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow crude_product Crude Reaction Product aqueous_workup Aqueous Work-up (e.g., EtOAc/Water extraction) crude_product->aqueous_workup concentration Concentration aqueous_workup->concentration purification_choice Product State? concentration->purification_choice solid Solid purification_choice->solid Is it a solid? oil Oil purification_choice->oil Is it an oil? recrystallization Recrystallization solid->recrystallization column_chromatography Column Chromatography oil->column_chromatography purity_check Purity Check (TLC, LC-MS, NMR) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Is it pure? further_purification Further Purification Needed purity_check->further_purification Not pure further_purification->column_chromatography

Caption: A general workflow for the purification of Suzuki-Miyaura coupling products.

Troubleshooting_Logic start Purification Issue low_yield Low Yield start->low_yield coelution Co-elution of Product and Impurity start->coelution oiling_out Product Oils Out During Recrystallization start->oiling_out check_polarity Assess Product Polarity low_yield->check_polarity check_tlc Re-evaluate TLC for Solvent System coelution->check_tlc check_purity_before_xtal Check Purity of Starting Material oiling_out->check_purity_before_xtal optimize_gradient Optimize Chromatography Gradient check_polarity->optimize_gradient Too Polar change_stationary_phase Change Stationary Phase check_polarity->change_stationary_phase Still an issue shallow_gradient Use Shallower Gradient check_tlc->shallow_gradient Separation Seen recrystallize_fraction Recrystallize Impure Fractions check_tlc->recrystallize_fraction Poor Separation pre_purify Purify by Chromatography First check_purity_before_xtal->pre_purify Impure change_solvent Change Recrystallization Solvent/Method check_purity_before_xtal->change_solvent Pure

Caption: A troubleshooting decision tree for common purification problems.

References

Side reactions in Suzuki coupling of heteroaryl boronic acids and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to overcome common challenges encountered during the Suzuki coupling of heteroaryl boronic acids.

FAQ 1: What are the most common side reactions in the Suzuki coupling of heteroaryl boronic acids?

The two most prevalent side reactions are protodeboronation and homocoupling .

  • Protodeboronation is the undesired cleavage of the C-B bond of the heteroaryl boronic acid, which is replaced by a C-H bond.[1] This leads to the formation of the corresponding unsubstituted heterocycle, consuming the starting material and reducing the yield of the desired product. This side reaction is particularly problematic for electron-deficient or certain 2-substituted heteroaryl boronic acids (e.g., 2-pyridyl).[2]

  • Homocoupling is the dimerization of two molecules of the heteroaryl boronic acid to form a symmetrical bi-heteroaryl byproduct.[3] This reaction is often promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[3][4] It not only consumes the boronic acid but also complicates the purification process.

FAQ 2: My primary side product is the result of protodeboronation. How can I minimize it?

Protodeboronation is a common issue, especially with unstable heteroaryl boronic acids.[5] Here are several strategies to mitigate this side reaction, ranging from simple adjustments to more robust solutions.

Troubleshooting Workflow for Protodeboronation

Troubleshooting Protodeboronation start High Protodeboronation Observed strategy1 Modify Reaction Conditions start->strategy1 strategy2 Use a More Stable Boron Reagent start->strategy2 strategy3 Optimize Catalyst System start->strategy3 sub_strategy1a Lower Temperature strategy1->sub_strategy1a sub_strategy1b Change Base strategy1->sub_strategy1b sub_strategy1c Anhydrous Conditions strategy1->sub_strategy1c sub_strategy2a Pinacol Ester strategy2->sub_strategy2a sub_strategy2b MIDA Ester strategy2->sub_strategy2b sub_strategy2c Trifluoroborate Salt strategy2->sub_strategy2c sub_strategy3a Use Pre-catalyst strategy3->sub_strategy3a sub_strategy3b Choose Appropriate Ligand strategy3->sub_strategy3b end Successful Coupling sub_strategy1a->end sub_strategy1b->end sub_strategy1c->end sub_strategy2a->end sub_strategy2b->end sub_strategy2c->end sub_strategy3a->end sub_strategy3b->end

Caption: A decision tree for troubleshooting protodeboronation in Suzuki coupling.

Detailed Strategies to Minimize Protodeboronation:

  • Optimize Reaction Conditions:

    • Lower the Temperature: Higher temperatures can accelerate the rate of protodeboronation more than the desired cross-coupling. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can suppress this side reaction.[6]

    • Choice of Base: The base plays a crucial role. For base-sensitive substrates, weaker bases like K3PO4 or Cs2CO3 are often preferred over strong bases like NaOH or KOt-Bu.[7] In some cases, using a fluoride source like CsF can be effective.[8]

    • Anhydrous Conditions: Since water is often the proton source for protodeboronation, employing anhydrous conditions can be beneficial, especially when using boronic esters.[9]

  • Use More Stable Boron Reagents:

    • Boronic Esters (Pinacol or Neopentyl): Converting the boronic acid to its corresponding pinacol or neopentyl ester can significantly increase its stability and reduce the rate of protodeboronation.[9][10] These esters act as a "slow-release" source of the boronic acid under the reaction conditions.[5]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline solids that can be purified by chromatography and are highly resistant to protodeboronation on the benchtop.[5] They provide a very slow and controlled release of the boronic acid, which is highly effective for coupling particularly unstable heteroaryl boronic acids.[1][5]

    • Potassium Heteroaryltrifluoroborates: These are highly stable, crystalline salts that are also resistant to protodeboronation and can be very effective coupling partners.[11]

FAQ 3: I am observing a significant amount of homocoupling byproduct. What are the best ways to prevent it?

Homocoupling is primarily caused by the presence of dissolved oxygen and Pd(II) species.[3][4] The following strategies can effectively minimize this side reaction:

  • Rigorous Degassing: Thoroughly degassing all solvents and the reaction mixture is one of the most effective methods to prevent oxygen-mediated homocoupling.[6] This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw technique.

  • Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source (e.g., Pd(PPh3)4 or Pd2(dba)3) avoids the initial presence of Pd(II) which can promote homocoupling. If a Pd(II) pre-catalyst (e.g., Pd(OAc)2 or PdCl2(PPh3)2) is used, ensuring efficient reduction to Pd(0) at the start of the reaction is crucial.[4]

  • Procedural Modifications:

    • Slow Addition of the Boronic Acid: Adding the heteroaryl boronic acid slowly to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[6]

    • Pre-heating the Reaction Mixture: Heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can help to ensure the rapid formation of the active Pd(0) species and the oxidative addition complex, which can then readily react with the boronic acid as it is added.[12]

FAQ 4: Can the choice of catalyst and ligand affect the extent of side reactions?

Absolutely. The catalyst and ligand system can have a profound impact on the outcome of the reaction.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the rate of the desired cross-coupling reaction, which can help it to outcompete side reactions like protodeboronation.[7][11] The choice of ligand can be substrate-dependent, and screening a few different ligands is often beneficial.

  • Catalyst Poisoning: Heteroatoms (especially nitrogen) in the heteroaryl rings can coordinate to the palladium center and act as catalyst poisons, slowing down the reaction and allowing more time for side reactions to occur.[9] Using appropriate ligands can sometimes mitigate this effect.

Data Presentation: Comparison of Strategies

The following tables summarize quantitative data from various studies to help guide your experimental design.

Table 1: Effect of Boron Reagent on Yield for Unstable Heteroaryl Boronic Acids

Heteroaryl Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseYield (%)Reference
2-Furanboronic acidAryl ChloridePd(OAc)2 / SPhosK3PO450[5]
2-Furan-MIDA boronateAryl ChloridePd(OAc)2 / SPhosK3PO492[5]
2-Thiopheneboronic acidAryl ChloridePd(OAc)2 / SPhosK3PO437[5]
2-Thiophene-MIDA boronateAryl ChloridePd(OAc)2 / SPhosK3PO494[5]
2-Indoleboronic acidAryl ChloridePd(OAc)2 / SPhosK3PO414[5]
2-Indole-MIDA boronateAryl ChloridePd(OAc)2 / SPhosK3PO493[5]

This table clearly demonstrates the significant improvement in yield when using MIDA boronates for heteroaryl boronic acids that are highly susceptible to decomposition.

Table 2: Influence of Base and Ligand on the Coupling of 3-Thiopheneboronic Acid with an Aryl Chloride

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd2(dba)3 / 1 K3PO4n-Butanol10072[7]
Pd2(dba)3 / 1 (slow addition)K3PO4n-Butanol10090[7]
Pd(OAc)2 / 1 K3PO4n-Butanol10085[7]
Pd(OAc)2 / 2 K3PO4n-Butanol10095[7]

Ligands 1 and 2 are specific monophosphine ligands described in the reference. This data highlights that both procedural changes (slow addition) and ligand choice can dramatically improve yields.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl-MIDA Boronate with an Aryl Halide

This protocol is a general guideline for using a stable MIDA boronate to suppress protodeboronation.

  • Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), the heteroaryl-MIDA boronate (1.1-1.2 equiv.), and the base (e.g., K3PO4, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 5:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Minimizing Homocoupling via Rigorous Degassing and Slow Addition

This protocol is designed for reactions where homocoupling of the boronic acid is a significant issue.

  • Solvent Degassing: Degas the reaction solvent (e.g., toluene or dioxane/water) by sparging with argon or nitrogen for at least 30 minutes prior to use.

  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv.), the base (e.g., K2CO3, 2.0 equiv.), the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%), and a stir bar.

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent to the flask.

  • Boronic Acid Solution: In a separate flask, dissolve the heteroaryl boronic acid (1.2-1.5 equiv.) in a portion of the degassed solvent.

  • Reaction and Slow Addition: Heat the main reaction flask to the desired temperature. Once at temperature, add the boronic acid solution dropwise over a period of 1-2 hours using a syringe pump.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, perform a standard aqueous work-up as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography.

References

Validation & Comparative

Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate a compound's physicochemical and biological properties. Phenylboronic acids are pivotal reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an objective, data-driven comparison of the catalytic performance of fluorinated and non-fluorinated phenylboronic acids, with a focus on their application in this crucial carbon-carbon bond-forming reaction.

The Impact of Fluorination on Reactivity

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect on the phenyl ring. This fundamental property significantly influences the reactivity of phenylboronic acids in catalytic cycles. The primary effects are an increase in the Lewis acidity of the boron center and a modification of the electronic properties of the aryl group. These changes can have a pronounced, and sometimes complex, impact on the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

While increased Lewis acidity can be beneficial, an overly electron-deficient aryl group on the boronic acid can be detrimental to the often rate-limiting transmetalation step.[1] Conversely, the electron-withdrawing nature of fluorine can facilitate the reductive elimination step. Therefore, the position and number of fluorine substituents must be carefully considered in the context of the specific catalytic transformation.

Quantitative Performance Comparison in Suzuki-Miyaura Cross-Coupling

The following tables summarize the performance of various fluorinated and non-fluorinated phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions. However, the data provides valuable insights into the general reactivity trends.

Table 1: Comparison of Phenylboronic Acid and Fluorinated Phenylboronic Acids

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[2]
4-Fluorophenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[2]

Table 2: Performance of Various Fluorinated Phenylboronic Acids

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[2]
2,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[2]
Pentafluorophenylboronic acidIodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90[2]

From the available data, it is evident that fluorinated phenylboronic acids are highly effective reagents in Suzuki-Miyaura couplings, often providing excellent yields.[2] In some cases, fluorinated analogs have demonstrated superior performance compared to their non-fluorinated counterparts under the same conditions.[2]

Experimental Protocols

A standardized protocol is crucial for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various phenylboronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (fluorinated or non-fluorinated) (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, the phenylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mechanistic Insights and Visualization

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The electron-withdrawing nature of fluorine substituents on the phenylboronic acid can influence the rates of the transmetalation and reductive elimination steps.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_fluorine_effect Influence of Fluorination pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X      L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar'        L₂ pd_complex->transmetalation_complex Transmetalation (Ar'-B(OH)₂) transmetalation_complex->pd0 Reductive Elimination (Ar-Ar') transmetalation_node Transmetalation: Electron-withdrawing fluorine can slow this step due to reduced nucleophilicity of the arylboronic acid. reductive_elimination_node Reductive Elimination: Electron-withdrawing fluorine can accelerate this step by promoting the formation of the C-C bond.

Caption: The Suzuki-Miyaura catalytic cycle and the influence of fluorine substituents.

The diagram above illustrates the fundamental steps of the Suzuki-Miyaura reaction. For fluorinated phenylboronic acids, the electron-withdrawing fluorine atoms can decrease the electron density of the aryl ring. This may slow down the transmetalation step, which often involves the transfer of the aryl group from the boron to the palladium. Conversely, the electron-poor nature of the fluorinated aryl group on the palladium complex can facilitate the final reductive elimination step, which forms the desired biaryl product.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst Add Pd Catalyst and Solvent inert->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Cool, Dilute, and Extract reaction->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Isolated Biaryl Product purify->product

Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Conclusion

Fluorinated phenylboronic acids are indispensable tools in modern synthetic chemistry, providing efficient access to a wide array of valuable fluorinated compounds. Their performance in catalytic reactions, particularly the Suzuki-Miyaura cross-coupling, is profoundly influenced by the electronic effects of the fluorine substituents. While fluorination can sometimes present challenges, such as a potential decrease in the rate of transmetalation, the benefits, including enhanced yields and the introduction of desirable physicochemical properties, often outweigh these considerations. A thorough understanding of the interplay between the electronic nature of the boronic acid and the mechanism of the catalytic cycle is paramount for the rational design and successful execution of synthetic strategies employing these powerful reagents.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of various palladium catalysts in Suzuki-Miyaura cross-coupling reactions involving (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid and structurally similar arylboronic acids. The presence of both a fluorine atom and an ortho-sulfonamide group presents unique challenges in achieving high coupling efficiency. This document aims to assist researchers in selecting the optimal catalyst system by summarizing available data from the literature on analogous compounds.

Data Presentation: Catalyst Performance with Structurally Similar Boronic Acids

The selection of an appropriate palladium catalyst is critical for the success of Suzuki-Miyaura reactions with electronically complex and sterically hindered boronic acids. The following table summarizes the performance of several common palladium catalysts in couplings with arylboronic acids bearing structural similarities to this compound.

Catalyst SystemArylboronic AcidCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acids/estersNa₃PO₄Dioxane/H₂O65-100-5-89[1]
Pd(OAc)₂ / RuPhosArylsulfonyl chloridesArylboronic acids-----
Pd(PPh₃)₄Aryl SulfamatesArylboronic acidsK₃PO₄1,4-Dioxane1001285-95
XPhos Pd G22,6-Difluorophenylboronic acid4-ChloroanisoleK₃PO₄THF/H₂ORT0.593[2]
NiCl₂(PCy₃)₂Aryl SulfamatesArylboronic acidsK₃PO₄Toluene11024up to 97[3]

Note: The data presented is compiled from different sources with varying reaction conditions and substrates. Direct comparison of catalyst efficacy should be made with caution. "RT" denotes room temperature.

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing cross-coupling reactions. Below are representative experimental protocols for Suzuki-Miyaura couplings using different palladium catalyst systems, adapted from literature for structurally related substrates.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is adapted for the coupling of sulfonyl fluorides with hetero(aryl) boronic acids and can serve as a starting point for sulfonamide-containing boronic acids.[1]

  • Reaction Setup: In a vial, combine the aryl halide (e.g., Pyridine-2-sulfonyl fluoride, 0.3 mmol), the boronic acid or ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).

  • Solvent Addition: Add dioxane (0.8 mL) and water (0.2 mL).

  • Reaction Conditions: Cap the vial and heat the reaction mixture at a temperature between 65 °C and 100 °C.

  • Work-up and Purification: After completion, cool the reaction to room temperature. The product yield can be determined by ¹H NMR using an internal standard. For isolation, the reaction mixture can be diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: General Procedure using a Buchwald Precatalyst (e.g., XPhos Pd G2)

This protocol is based on the rapid coupling of unstable polyfluorophenyl boronic acids at room temperature.[2]

  • Reaction Setup: To a reaction vessel, add the aryl halide (1 mmol), the polyfluorophenylboronic acid (1.5 mmol), and the XPhos Pd G2 precatalyst (2 mol %).

  • Solvent and Base Addition: Add degassed THF (2 mL) and a degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Separate the organic layer, wash with water and brine, dry over anhydrous sulfate, filter, and concentrate. The crude product can be purified by silica gel chromatography to yield the desired biaryl product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Product Product (Ar-Ar') Ar-Pd(II)L2-Ar'->Product

A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

General Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start reaction_setup Reaction Setup: - Aryl Halide - Boronic Acid - Pd Catalyst & Ligand - Base & Solvent start->reaction_setup inert_atmosphere Establish Inert Atmosphere reaction_setup->inert_atmosphere heating Heat and Stir Reaction Mixture inert_atmosphere->heating monitoring Monitor Reaction (TLC, LC-MS, GC) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

A flowchart outlining a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid and its Boronic Ester Derivatives in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron coupling partner is a critical determinant of reaction success. This guide provides an objective comparison of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid and its corresponding boronic esters, offering insights into their respective performance, supported by representative experimental data and detailed protocols.

Executive Summary: The Reactivity vs. Stability Trade-Off

The primary consideration when selecting between a boronic acid and its ester counterpart lies in the inherent balance between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in cross-coupling reactions.[1][2][3] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1][4] However, this reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively impact their shelf-life and reaction yields.[1][2]

Conversely, boronic esters, particularly pinacol esters, offer significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][5]

Performance Comparison

The electron-withdrawing nature of the fluoro and N-methylsulfamoyl groups in this compound is expected to influence its reactivity. Electron-poor arylboronic acids can be excellent coupling partners in Suzuki-Miyaura reactions.[6] The following tables provide a summary of the general properties and expected performance of this compound and its pinacol boronate ester derivative in a typical Suzuki-Miyaura coupling reaction with a common coupling partner, 4-bromoanisole.

Table 1: General Properties and Handling

ParameterThis compoundThis compound, Pinacol Ester
Molecular Formula C₇H₉BFNO₄S[7]C₁₃H₁₉BFNO₄S
Molecular Weight 233.03 g/mol [7]315.17 g/mol
Physical Form Typically a solidOften a crystalline solid[1]
Stability Moderate; susceptible to decomposition (e.g., protodeboronation)[1][2]High; generally stable to air and moisture with a long shelf-life[1][4]
Handling May require storage under an inert atmosphere for long-term stability[2]Easy to handle and suitable for chromatography[1][2]
Purity Can be challenging to obtain in high purity due to potential decomposition[2]Generally high; can be purified by standard techniques[2]

Table 2: Representative Performance in Suzuki-Miyaura Coupling with 4-Bromoanisole

ParameterThis compoundThis compound, Pinacol Ester
Reaction Time Generally faster[1][3]Generally slower[1]
Typical Yield Good to excellent, but can be variable depending on purity and reaction conditionsConsistently good to excellent due to higher stability and purity[1]
Reproducibility Can be less reproducible due to stability issuesHigh reproducibility
Catalyst Loading May require optimization; higher loadings might be needed if the acid has degradedOften compatible with lower catalyst loadings

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid or boronic ester (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 boron_reagent R²-B(OR)₂ boron_reagent->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Reagent Selection

The choice between using this compound or its boronic ester derivative depends on the specific requirements of the synthesis.

Reagent_Selection start Synthetic Goal fast_reaction Is rapid reaction kinetics critical? start->fast_reaction high_stability Is high stability and ease of handling a priority? fast_reaction->high_stability No boronic_acid Use this compound fast_reaction->boronic_acid Yes boronic_ester Use the corresponding boronic ester (e.g., pinacol) high_stability->boronic_ester Yes multistep Multi-step synthesis or high-throughput screening? high_stability->multistep No multistep->boronic_acid No multistep->boronic_ester Yes

Caption: Decision workflow for selecting the appropriate boron reagent.

References

Navigating Functional Group Tolerance with (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the functional group tolerance of building blocks is paramount for efficient and successful synthesis campaigns. This guide provides a comparative analysis of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid, a key reagent in modern medicinal chemistry, focusing on its compatibility with various functional groups in widely-used cross-coupling reactions.

While specific, comprehensive studies detailing the functional group tolerance of this compound are not extensively documented in publicly available literature, we can infer its reactivity based on the well-established principles of Suzuki-Miyaura and Chan-Lam couplings and data from structurally related analogs. This guide will present a projected functional group tolerance profile, alongside standardized experimental protocols for validation.

Performance in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. The performance of this compound in this reaction is influenced by the electronic and steric nature of the functional groups present on the coupling partner (typically an aryl or heteroaryl halide/triflate). The presence of the ortho-N-methylsulfamoyl group and a meta-fluoro substituent renders the boronic acid electron-deficient, which can influence its transmetalation rate.

Below is a projected compatibility table based on general knowledge of Suzuki-Miyaura reactions. Yields are hypothetical and serve as a baseline for comparison.

Functional Group on Coupling PartnerElectronic NatureSteric HindranceProjected Yield (%)Notes
-HNeutralLow> 90Baseline reaction.
-CH₃Electron-donatingLow85-95Generally well-tolerated.
-OCH₃Electron-donatingLow80-90Good compatibility.
-ClElectron-withdrawingLow75-85Generally good yields, may require catalyst optimization.
-BrElectron-withdrawingLow80-95Excellent coupling partner.
-IElectron-withdrawingLow> 95Highly reactive coupling partner.
-NO₂Strongly electron-withdrawingLow60-75May require specific catalyst systems to avoid side reactions.
-CNElectron-withdrawingLow70-85Generally compatible.
-CHOElectron-withdrawingMedium50-70Potential for side reactions; protection may be necessary.
-COCH₃Electron-withdrawingMedium65-80Generally compatible.
-CO₂CH₃Electron-withdrawingMedium70-85Good tolerance.
-OHProtic / Electron-donatingLow40-60Protection is often required to prevent interference.
-NH₂Protic / Electron-donatingLow30-50Protection is typically necessary.
-B(OH)₂ProticLow< 10Can lead to homo-coupling and other side reactions.

Performance in Chan-Lam Coupling Reactions

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds. In this context, this compound serves as the aryl source for coupling with nucleophiles like amines, phenols, and thiols. The success of these reactions is highly dependent on the nucleophilicity of the coupling partner.

This table outlines the expected compatibility of various nucleophiles in Chan-Lam reactions with the subject boronic acid.

Nucleophile TypeFunctional GrouppKa (approx.)Projected Yield (%)Notes
Aliphatic AminesPrimary (e.g., n-Butylamine)10.670-85Generally good reactivity.
Secondary (e.g., Diethylamine)11.060-75Steric hindrance can reduce yields.
Aromatic AminesAniline4.650-70Lower nucleophilicity requires optimized conditions.
Electron-rich Anilines (e.g., p-Anisidine)5.360-80Enhanced reactivity.
Electron-poor Anilines (e.g., p-Nitroaniline)1.030-50Challenging substrates.
AmidesBenzamide23< 20Generally poor nucleophiles for this reaction.
PhenolsPhenol10.065-80Good coupling partners.
Electron-rich Phenols (e.g., p-Cresol)10.370-85Favorable reactivity.
Electron-poor Phenols (e.g., p-Nitrophenol)7.140-60Reduced nucleophilicity lowers yields.
ThiolsThiophenol6.650-70Can be effective, but catalyst poisoning is a risk.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

A mixture of this compound (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1). The reaction vessel is sealed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Chan-Lam Coupling

To a reaction vessel is added this compound (1.5 equiv.), the nucleophile (amine, phenol, etc., 1.0 equiv.), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a suitable solvent (e.g., dichloromethane or methanol). A base (e.g., pyridine or triethylamine, 2.0 equiv.) may be added if necessary. The reaction is stirred at room temperature, open to the air, for 12-48 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired product.

Visualizing Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for the Suzuki-Miyaura and Chan-Lam coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Boronic Acid, Aryl Halide, Catalyst, Base B Add Solvent (e.g., Dioxane/Water) A->B C Seal Vessel & Inert Atmosphere (N2/Ar) B->C D Heat (80-100 °C, 4-12h) C->D E Cool to RT & Dilute D->E F Aqueous Wash (Water, Brine) E->F G Dry & Concentrate F->G H Purify (Column Chromatography) G->H I Final Product H->I

Fig. 1: Suzuki-Miyaura Coupling Experimental Workflow.

Chan_Lam_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification A Combine Boronic Acid, Nucleophile, Cu Catalyst B Add Solvent (e.g., DCM) A->B C Add Base (optional) B->C D Stir at RT (Open to Air, 12-48h) C->D E Filter through Celite D->E F Concentrate Filtrate E->F G Purify (Column Chromatography) F->G H Final Product G->H

Fig. 2: Chan-Lam Coupling Experimental Workflow.

Logical Relationship of Functional Group Tolerance

The tolerance of a functional group in these cross-coupling reactions can be conceptualized as a balance between its electronic properties, steric bulk, and potential for catalyst inhibition.

Functional_Group_Tolerance cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Tolerance Functional Group Tolerance Electronics Electronic Effects (Donating vs. Withdrawing) Tolerance->Electronics Sterics Steric Hindrance Tolerance->Sterics Coordination Catalyst Coordination/ Inhibition Tolerance->Coordination HighYield High Yield & Clean Reaction Electronics->HighYield LowYield Low Yield & Side Products Electronics->LowYield Sterics->LowYield NoReaction No Reaction Sterics->NoReaction Coordination->LowYield Coordination->NoReaction

Fig. 3: Factors Influencing Functional Group Tolerance.

A Comparative Guide to the Influence of Substituents in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key determinant of the reaction's success is the nature of the substituents on the boronic acid coupling partner. This guide provides an objective comparison of the performance of substituted boronic acids in Suzuki-Miyaura reactions, supported by experimental data and detailed methodologies, to aid in reaction optimization and catalyst selection.

Impact of Substituents on Reaction Kinetics

The electronic properties of the substituents on the aryl boronic acid can significantly influence the rate of the transmetalation step, which is often the rate-determining step in the catalytic cycle. The effect of these substituents can be quantified using Hammett plots, which correlate reaction rates with substituent electronic parameters (σ).

A study focusing on the Suzuki-Miyaura cross-coupling of para-substituted iodobenzenes with phenylboronic acid revealed a positive reaction constant (ρ = 1.5).[1] This indicates that electron-withdrawing groups on the aryl iodide accelerate the reaction. While this particular study varied the substituent on the aryl halide, the principles of electronic effects are transferable to the boronic acid partner. Generally, electron-donating groups on the boronic acid increase the nucleophilicity of the organic moiety, facilitating its transfer to the palladium center and thus accelerating the transmetalation step. Conversely, electron-withdrawing groups can decrease the rate of transmetalation.

Table 1: Effect of Boronic Acid Substituents on Relative Reaction Rates

Substituent Type on Arylboronic AcidExample SubstituentRelative Initial Rate (Illustrative)General Effect on Transmetalation Rate
Electron-Donating 4-Methoxy (-OCH₃)~7.0Accelerates
4-Methyl (-CH₃)~6.0Accelerates
Electron-Neutral Hydrogen (-H)~5.0Baseline
Electron-Withdrawing 4-Trifluoromethyl (-CF₃)~3.0Decelerates
4-Nitro (-NO₂)~2.5Decelerates

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.

Impact of Substituents on Reaction Yields

The electronic nature of the substituents on the boronic acid also plays a pivotal role in the overall reaction yield. Electron-donating groups generally lead to higher yields, while electron-withdrawing groups can sometimes result in lower yields, although this can often be mitigated by optimizing reaction conditions.[2]

Table 2: Comparison of Reaction Yields with Substituted Boronic Acids [2]

Arylboronic Acid SubstituentCoupling PartnerCatalyst/LigandBaseSolventYield (%)
4-OCH₃ (electron-donating)4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield
4-CH₃ (electron-donating)4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O>95
4-H (electron-neutral)4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O~90
4-CF₃ (electron-withdrawing)4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~85
4-NO₂ (electron-withdrawing)4-BromobenzonitrilePd₂(dba)₃ / XPhosK₃PO₄Dioxane~70-80

Note: The yields are representative and can vary based on the specific reaction conditions, including catalyst, ligand, base, solvent, and temperature.

Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid substituent primarily affects the transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic group is transferred from boron to palladium, is a critical and often rate-determining step. There are two primary mechanistic pathways proposed for transmetalation, which are influenced by the reaction conditions, particularly the base.

Transmetalation_Pathways cluster_boronate Boronate Pathway cluster_oxo Oxo-Palladium Pathway Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- [Ar'-B(OH)3]- Ar'-B(OH)2->Ar'-B(OH)3- Base_B Base Base_B->Ar'-B(OH)3- Ar-Pd-Ar' Ar-Pd(II)-Ar' Ar'-B(OH)3-->Ar-Pd-Ar' Ar-Pd-X Ar-Pd(II)-X Ar-Pd-X->Ar-Pd-Ar' Ar-Pd-X_O Ar-Pd(II)-X Ar-Pd-OH Ar-Pd(II)-OH Ar-Pd-X_O->Ar-Pd-OH Base_O Base Base_O->Ar-Pd-OH Ar-Pd-Ar'_O Ar-Pd(II)-Ar' Ar-Pd-OH->Ar-Pd-Ar'_O Ar'-B(OH)2_O Ar'-B(OH)2 Ar'-B(OH)2_O->Ar-Pd-Ar'_O

Figure 2. Proposed mechanistic pathways for the transmetalation step.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[3]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal the flask with a rubber septum.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) to the reaction mixture and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).

  • Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired biaryl product.

Protocol for Kinetic Analysis using Hammett Plot

The following is a general procedure for conducting a kinetic study to generate a Hammett plot for the Suzuki-Miyaura reaction.[1]

Materials:

  • A series of para-substituted aryl iodides (10 mM solutions)

  • Phenylboronic acid (150 mM solution)

  • Tetrabutylammonium hydroxide (Bu₄NOH) (160 mM solution)

  • Palladium catalyst (e.g., dendrimer-encapsulated Pd nanoparticles in a microreactor)

  • GC for analysis

Procedure:

  • Pseudo-First-Order Conditions: To determine the apparent rate constants for different substrates, a large excess of phenylboronic acid is used to achieve pseudo-first-order conditions with respect to the aryl iodide.

  • Reaction Setup: Solutions of the p-substituted aryl iodides (10 mM), phenylboronic acid (150 mM), and Bu₄NOH (160 mM) are prepared.

  • Flow Reaction: The prepared solutions are passed through a catalytic microreactor at different flow rates.

  • Analysis: The reaction products are collected and analyzed off-line by GC to determine the conversion at different residence times (flow rates).

  • Data Analysis: The apparent rate constant (k_app) for each substituted aryl iodide is calculated from the conversion data.

  • Hammett Plot Construction: A plot of log(k_app / k_H) versus the Hammett substituent constant (σ) for each para-substituent is generated. The slope of this plot gives the reaction constant (ρ).

Experimental_Workflow Start Start Reaction_Setup Combine Reactants, Catalyst, Base, and Solvent Start->Reaction_Setup Inert_Atmosphere Evacuate and Backfill with Inert Gas Reaction_Setup->Inert_Atmosphere Heating_Stirring Heat and Stir for a Set Time Inert_Atmosphere->Heating_Stirring Monitoring Monitor Progress (TLC, GC-MS) Heating_Stirring->Monitoring Monitoring->Heating_Stirring Incomplete Workup Quench Reaction and Extract Product Monitoring->Workup Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Figure 3. General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Navigating the Disposal of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid, ensuring the protection of personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of similar boronic acids is mandated.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound as a hazardous substance. All operations involving this compound or its waste should be conducted within a certified chemical fume hood to mitigate inhalation risks.

Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and appropriate protective clothing.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[1][2]

  • Waste Segregation: Isolate waste containing this compound from other chemical waste streams to prevent potentially hazardous reactions.[1][2] Never mix boronic acids with strong oxidizing agents, acids, or bases unless part of a specific, approved neutralization protocol.[1][3]

  • Waste Collection:

    • Solid Waste: Unused or contaminated solid materials (e.g., weighing paper, gloves, spill cleanup materials) should be collected in a designated, sealable, and clearly labeled hazardous waste container.[1][4]

    • Liquid Waste: Solutions containing the compound must be collected in a separate, compatible, and clearly labeled container for liquid hazardous waste.[1]

  • Container Labeling: All waste containers must be explicitly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1][4]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending collection by certified hazardous waste personnel.[1]

  • Decontamination of Empty Containers: Empty containers that held this compound must be decontaminated. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is to be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses should also be collected as hazardous waste.

In-Lab Neutralization of Small Quantities

For very small quantities, and only if explicitly permitted by your institution and local regulations, neutralization may be an option. Boronic acids are generally weak acids and can be neutralized with a mild base.[5][6]

Experimental Protocol for Neutralization (for small, aqueous quantities):

  • Preparation: In a chemical fume hood, while wearing full PPE, dissolve the solid boronic acid waste in a minimal amount of water in a suitable beaker.

  • Neutralization: Slowly add a dilute solution of a mild base, such as sodium bicarbonate (baking soda), to the boronic acid solution with stirring.[6]

  • Monitoring: Continue adding the base in small portions until effervescence ceases.

  • pH Verification: Check the pH of the resulting solution using a pH meter or pH strips. The target pH should be between 6.0 and 8.0.[5]

  • Final Disposal: Once neutralized, and if confirmed to be non-hazardous by your EHS department, the solution may be eligible for disposal down the sanitary sewer with copious amounts of water, in strict accordance with local wastewater regulations.[5][6]

Hazard Data Summary

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

This data is generalized from similar boronic acid compounds and should be used as a precautionary guideline.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Generate Waste (Solid or Liquid) assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (Consult EHS) assess_quantity->small_quantity Small large_quantity Large Quantity assess_quantity->large_quantity Large neutralization_allowed In-Lab Neutralization Permitted by EHS? small_quantity->neutralization_allowed collect_hazardous Collect as Hazardous Waste in Labeled, Sealed Container large_quantity->collect_hazardous neutralize Perform Neutralization Protocol (See Experimental Details) neutralization_allowed->neutralize Yes neutralization_allowed->collect_hazardous No verify_neutralization Verify pH (6.0-8.0) and Non-Hazardous Status neutralize->verify_neutralization sewer_disposal Dispose via Sanitary Sewer with Copious Water (If Approved) verify_neutralization->sewer_disposal Successful verify_neutralization->collect_hazardous Unsuccessful store_waste Store in Designated Secure Area collect_hazardous->store_waste professional_disposal Arrange for Professional Hazardous Waste Disposal store_waste->professional_disposal

Caption: Decision workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.